Pyridine-4-BoronicAcid
Description
Significance of Boronic Acids as Synthetic Reagents and Building Blocks
Boronic acids, and their derivatives, are highly valued in organic synthesis for their versatility. sigmaaldrich.com They are key participants in a variety of chemical reactions, most notably the Suzuki-Miyaura palladium-catalyzed cross-coupling reaction, which has become a cornerstone for the formation of carbon-carbon bonds. sigmaaldrich.comthieme-connect.com Their appeal stems from several advantageous characteristics, including their tolerance of a wide array of functional groups, stability in air, and relatively low toxicity compared to other organometallic reagents. thieme-connect.com These properties make them exceptionally useful as building blocks in the synthesis of complex molecules. sigmaaldrich.com
Unique Reactivity and Properties of Heteroaryl Boronic Acids
Heteroaryl boronic acids, a specific class of boronic acids containing a heterocyclic aromatic ring, possess distinct reactivity profiles. borates.today The presence of heteroatoms such as nitrogen, sulfur, or oxygen within the aromatic ring influences the electronic properties of the molecule, which in turn affects its reactivity in coupling reactions. nih.gov These compounds are commonly employed as synthetic intermediates in Suzuki-Miyaura cross-coupling and other reactions like Chan-Lam, Sonogashira, and Stille couplings. sigmaaldrich.comborates.today A significant feature of boronic acids is their ability to form reversible esters with diols in aqueous solutions, a property that is crucial for various applications, including the design of sensors and drug delivery systems. borates.todaynih.gov
Strategic Importance of Pyridine-4-Boronic Acid in Chemical Synthesis and Advanced Materials
Pyridine-4-boronic acid, a prominent member of the heteroaryl boronic acid family, holds significant strategic importance. Its pyridine (B92270) nitrogen atom provides a site for hydrogen bonding and coordination with metals, making it a valuable building block in supramolecular chemistry and crystal engineering. chemicalbook.comchemicalbook.com This compound is frequently used in palladium-catalyzed Suzuki-Miyaura coupling reactions to introduce a pyridine ring into a target molecule. chemicalbook.comsigmaaldrich.com In the realm of advanced materials, pyridine-4-boronic acid and its derivatives are utilized in the synthesis of dye-sensitized solar cells and materials for glucose-responsive drug delivery systems. guidechem.com
Overview of Research Trajectories for Pyridine-4-Boronic Acid
Current research involving pyridine-4-boronic acid is focused on several key areas. Efforts are ongoing to develop more efficient and scalable synthetic routes to this compound and its derivatives. arkat-usa.org A significant portion of research is dedicated to its application in the synthesis of biologically active compounds and complex natural products. chemicalbook.com Furthermore, its unique properties are being harnessed to create novel functional materials, including metal-organic frameworks (MOFs) and responsive polymers. chemicalbook.comguidechem.com The exploration of its reactivity in various catalytic cycles continues to be an active area of investigation, aiming to expand its synthetic utility even further. rsc.org
Properties and Synthesis of Pyridine-4-Boronic Acid
Physicochemical Properties
Pyridine-4-boronic acid is a solid at room temperature with a high melting point exceeding 300 °C. sigmaaldrich.comaksci.com It is generally stored at low temperatures, around -20°C, to ensure its stability. sigmaaldrich.comsigmaaldrich.com
| Property | Value | Source |
| CAS Number | 1692-15-5 | sigmaaldrich.comscbt.com |
| Molecular Formula | C₅H₆BNO₂ | sigmaaldrich.comscbt.com |
| Molecular Weight | 122.92 g/mol | sigmaaldrich.comscbt.com |
| Physical Form | Solid | sigmaaldrich.comaksci.com |
| Melting Point | >300 °C | sigmaaldrich.comaksci.com |
| Storage Temperature | -20°C | sigmaaldrich.comsigmaaldrich.com |
Synthesis of Pyridine-4-Boronic Acid
The synthesis of pyridine-4-boronic acid has been approached through various methods. A common strategy involves the halogen-metal exchange of a 4-halopyridine, followed by borylation. arkat-usa.org
One established method starts with 4-bromopyridine (B75155). The reaction is conducted under an inert atmosphere, where 4-bromopyridine is dissolved in an anhydrous solvent like tetrahydrofuran (B95107) and cooled to a very low temperature (-78 °C). chemicalbook.com Butyllithium is then added dropwise, followed by the addition of trimethyl borate (B1201080). guidechem.comchemicalbook.com The reaction is then quenched, and the product is isolated. chemicalbook.com Yields for this type of synthesis have been reported to be around 65%. guidechem.comchemicalbook.com
Innovations in the synthesis aim to improve yield and simplify purification. Some methods utilize 4-bromopyridine hydrochloride as the starting material, which is first treated with a base to free the 4-bromopyridine before proceeding with the lithium-halogen exchange and borylation steps. guidechem.comgoogle.comgoogle.com These methods address challenges such as the tendency of free 4-bromopyridine to polymerize and the amphoteric nature of the final product, which can complicate its isolation. guidechem.comgoogle.com
Properties
CAS No. |
1692-25-5 |
|---|---|
Molecular Formula |
C15H13N3S |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization of Pyridine 4 Boronic Acid
Classical Preparative Routes
The foundational methods for synthesizing pyridinylboronic acids rely on the generation of a nucleophilic pyridine (B92270) intermediate that can react with an electrophilic boron source.
The generation of organometallic pyridine derivatives is a cornerstone of classical synthesis. The two primary approaches involve halogen-metal exchange or directed ortho-metallation (DoM). arkat-usa.org For pyridine-4-boronic acid, the most common route begins with a 4-halopyridine, typically 4-bromopyridine (B75155) or 4-iodopyridine (B57791). arkat-usa.orggoogle.com
This halopyridine undergoes a halogen-metal exchange when treated with a strong organometallic base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78°C) to form the highly reactive 4-pyridyllithium intermediate. dur.ac.ukresearchgate.net While Grignard reagents (RMgX) are also used for creating organometallic species, their application in generating 4-pyridinylmagnesium halides can be problematic due to poor solubility and lower reactivity compared to the lithium counterparts. thieme-connect.comorganic-chemistry.org The use of organolithium reagents is generally more efficient for this transformation. dur.ac.uk For instance, the clean generation of 3-lithiopyridine from 3-bromopyridine (B30812) using n-BuLi in toluene (B28343) at -50°C highlights the effectiveness of this approach, which is also applicable to the 4-substituted isomer. researchgate.net
Following the formation of the 4-pyridyllithium species, it is quenched with an electrophilic borate (B1201080) ester, most commonly triisopropyl borate (B(O-iPr)₃) or trimethyl borate (B(OMe)₃). dur.ac.ukdergipark.org.tr This reaction forms a boronate complex which, upon acidic workup (hydrolysis), yields the final pyridine-4-boronic acid. google.comthieme-connect.com
The general two-step procedure is as follows:
Halogen-Metal Exchange: A 4-halopyridine is reacted with an organolithium reagent like n-BuLi at very low temperatures to produce 4-pyridyllithium. researchgate.net
Borylation and Hydrolysis: The 4-pyridyllithium is then treated in situ with a trialkyl borate. The resulting mixture is subsequently hydrolyzed with acid to produce pyridine-4-boronic acid. google.com
An improved procedure involves adding the organometallic reagent to a pre-cooled mixture of the halopyridine and the trialkyl borate, which can enhance yields, especially when the halopyridine contains functional groups sensitive to the organometallic reagent. arkat-usa.org
Table 1: Classical Synthesis of Pyridinylboronic Acids
| Starting Material | Reagent 1 | Reagent 2 | Product | Reported Yield | Reference |
| 4-Iodopyridine | n-BuLi | B(OMe)₃, then AcOH | 4-Pyridylboronic Acid | 20% | dur.ac.uk |
| 4-Bromopyridine | n-BuLi | B(O-iPr)₃, then HCl | 4-Pyridylboronic Acid | 65% | thieme-connect.com |
| 3-Bromopyridine | Mg, THF | B(CH₂CH₂Br)₂, then HCl | 3-Pyridylboronic Acid | 28% | dur.ac.uk |
| 3-Bromopyridine | n-BuLi, Toluene | B(O-iPr)₃, then aq. workup | 3-Pyridylboronic Acid | 87% | researchgate.net |
The classical synthetic routes are often hampered by several challenges. A primary issue is the low yield, as initially reported for the synthesis of 4-pyridylboronic acid (20%). dur.ac.uk This is largely due to the difficulty in isolating the final product. dur.ac.ukdergipark.org.tr
Pyridine-4-boronic acid is amphoteric, meaning it can act as both an acid and a base. At a neutral pH of approximately 7, it exists predominantly as a zwitterionic pyridinium (B92312) boronate. thieme-connect.comdergipark.org.tr This zwitterionic nature makes it highly polar and hydrophilic, complicating its extraction from aqueous media during workup. thieme-connect.comdergipark.org.tr The post-reaction processing requires very tight control of pH; incorrect adjustment can lead to the product becoming a tacky, difficult-to-filter solid. google.com Furthermore, the starting material, free 4-bromopyridine, can be unstable and prone to polymerization. google.com The reactive organometallic intermediates can also react with other functional groups, limiting the substrate scope. arkat-usa.org
Modern Catalytic Approaches to Pyridine-4-Boronic Acid and Its Esters
To overcome the limitations of classical methods, modern catalytic strategies have been developed. These routes offer higher efficiency, better functional group tolerance, and alternative pathways for synthesizing pyridinylboronic acids and their useful ester derivatives, such as pinacol (B44631) esters.
Iridium-catalyzed C-H borylation has emerged as a powerful method for the direct conversion of a C-H bond on a pyridine ring into a C-B bond. nih.govrsc.org This reaction typically uses a catalyst like [Ir(cod)OMe]₂ in the presence of a bidentate phosphine (B1218219) ligand and a boron source, such as pinacolborane (HBPin) or bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.netacs.org
A significant challenge in the C-H borylation of pyridine is catalyst inhibition. nih.govrsc.org The lone pair of electrons on the pyridine's nitrogen atom can coordinate to the vacant site on the iridium catalyst, deactivating it and leading to low reactivity. nih.govrsc.org This inhibition is particularly pronounced for C-H bonds ortho to the nitrogen (the C-2 and C-6 positions). researchgate.net
However, this challenge can be mitigated by introducing substituents on the pyridine ring. nih.gov
Steric Effects: A bulky substituent at the C-2 position can sterically hinder the nitrogen's coordination to the iridium catalyst, thus preventing inhibition and allowing borylation to occur at other positions. nih.govresearchgate.net
Electronic Effects: Electron-withdrawing groups can influence the regioselectivity of the reaction. For example, in trifluoromethyl-substituted pyridines, borylation is directed by steric factors, allowing for selective borylation at the α, β, or γ positions depending on the substitution pattern. acs.orgnih.gov
These catalytic reactions often proceed neatly without a solvent and are compatible with various functional groups like halides, esters, and ethers. acs.orgnih.gov
Table 2: Regioselectivity in Iridium-Catalyzed Borylation of Substituted Pyridines
| Substrate | Position of Borylation | Product Yield | Key Finding | Reference(s) |
| Pyridine | C-3 and C-5 (meta) | 67% (meta-selectivity) | Ortho-borylated product not detected due to instability and slow C-H activation. | researchgate.net |
| 2,6-Dichloropyridine | C-4 | 58% (of coupled product) | Symmetrical substitution directs borylation to the C-4 position. | researchgate.net |
| 2,3-bis-Trifluoromethylpyridine | C-5 | 82% | Steric bulk at C-3 directs borylation specifically to the C-5 position. | acs.org |
| 5-Substituted-2-trifluoromethylpyridines | C-4 | Excellent | Borylation occurs ortho to the smaller substituent at the C-5 position. | acs.org |
The palladium-catalyzed cross-coupling of halopyridines with a diboron (B99234) reagent, often referred to as Miyaura borylation, is another key modern synthetic method. arkat-usa.org This reaction provides direct access to pyridinylboronic esters, which are often more stable and easier to handle than the corresponding boronic acids. The reaction couples a halopyridine (or triflate) with a diboron reagent like bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base. dergipark.org.tr
This method is a powerful tool for creating carbon-carbon bonds and is widely used in the synthesis of biaryl compounds. dergipark.org.tr For the synthesis of pyridinylboronic acids, it offers a complementary approach to C-H activation and classical organometallic routes. The resulting boronic esters can be used directly in subsequent reactions, such as the Suzuki-Miyaura cross-coupling, or can be hydrolyzed to the boronic acid if needed. dergipark.org.trresearchgate.net The choice of ligands for the palladium catalyst is crucial to avoid catalyst deactivation by the pyridine nitrogen, with bulky phosphine ligands often being employed. researchgate.net This strategy is particularly valuable for synthesizing functionalized pyridinylboronic acids that may be difficult to access otherwise. researchgate.net
Regioselective Synthesis of Pyridine-4-Boronic Acid Derivatives
The selective functionalization of the pyridine ring at the C4-position is a significant challenge in synthetic chemistry. nih.gov However, several methods have been established to achieve regioselective synthesis of pyridine-4-boronic acid derivatives. One common approach involves the use of pre-functionalized pyridines where other positions are blocked, directing the borylation to the desired C4-position. nih.gov
Another powerful strategy is the Directed ortho Metalation (DoM), where a directing group on the pyridine ring guides the metalation and subsequent borylation to an adjacent position. dur.ac.ukumich.edu While this is highly effective for synthesizing 3- and 2-pyridylboronic acids, modifications and specific substrates are necessary to achieve C4-selectivity. dur.ac.uk
Recent advancements have also explored transition metal-catalyzed C-H activation as a direct route to pyridylboronic esters. umich.edu For instance, rhodium-catalyzed reactions have demonstrated regioselective addition of arylboronic acids to alkynes bearing a pyridine moiety. acs.org The choice of ligand and reaction conditions plays a crucial role in controlling the regioselectivity of these transformations. acs.org Additionally, novel strategies such as a diboration-6π-electrocyclization pathway have been developed to produce functionalized pyridine boronic acid derivatives from readily available starting materials. whiterose.ac.uk
A notable recent development involves the use of triborane(B₃H₇) to mediate regioselective substitutions on pyridine derivatives, offering a new avenue for C4-functionalization. rsc.org This method relies on the formation of a stable pyridine-triborane adduct, which then reacts with electrophiles with high C4 selectivity. rsc.org
Synthesis of Functionalized Pyridine-4-Boronic Acid Derivatives
The ability to introduce various functional groups onto the pyridine-4-boronic acid scaffold significantly expands its utility in organic synthesis. Methodologies have been developed to synthesize a range of derivatives, including pinacol esters, halo-substituted analogs, and N-methylated compounds.
Pyridine-4-Boronic Acid Pinacol Esters and Other Alkoxy Derivatives
Pyridine-4-boronic acid pinacol ester is a widely used derivative due to its stability and ease of handling compared to the free boronic acid. tandfonline.comthermofisher.com A common synthetic route involves the reaction of 4-iodopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. tandfonline.com Another approach is the reaction of 4-bromopyridine hydrochloride with an alkyl magnesium lithium reagent at low temperatures, followed by the addition of a boronic ester. google.com
The synthesis of other alkoxy derivatives, such as methyl esters, has also been reported. For example, a new compound, [Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate], was synthesized and characterized, demonstrating the formation of the methyl ester derivative. dergipark.org.tr These alkoxy derivatives are valuable intermediates in cross-coupling reactions and for the construction of more complex molecules. thieme-connect.comuol.de
Table 1: Synthesis of Pyridine-4-Boronic Acid Pinacol Ester
| Starting Material | Reagents | Catalyst | Yield | Reference |
|---|---|---|---|---|
| 4-Iodopyridine | Bis(pinacolato)diboron, KOAc | PdCl₂(dppf) | - | tandfonline.com |
| 2,6-Bis(trifluoromethyl)pyridine | Bis(pinacolato)diboron | Iridium catalyst | - | thieme-connect.com |
| 4-Bromopyridine Hydrochloride | Alkyl magnesium lithium, Halogen borane (B79455) reagent | - | - | google.com |
Halo-Substituted Pyridine-4-Boronic Acids (e.g., 2-Chloro-4-Pyridinylboronic Acid)
The introduction of halogen atoms onto the pyridine ring provides a handle for further functionalization through various cross-coupling reactions. The synthesis of halo-substituted pyridine-4-boronic acids, such as 2-chloro-4-pyridinylboronic acid, has been achieved through several routes. researchgate.netdergipark.org.tr
One method involves the lithiation of a dihalopyridine followed by reaction with a trialkyl borate. dergipark.org.tr For example, 2-chloro-3-pyridinylboronic acid has been synthesized via a halogen-metal exchange reaction of 2-chloro-3-iodopyridine. dergipark.org.tr The synthesis of 2,6-difluoropyridin-4-ylboronic acid has been accomplished by reacting 4-bromo-2,6-difluoropyridine (B1343820) with an organolithium compound and a borate at low temperatures. google.com These halogenated derivatives are crucial building blocks for the synthesis of complex biheteroaryl compounds. researchgate.net
Table 2: Examples of Halo-Substituted Pyridylboronic Acids
| Compound | Starting Material | Key Reagents | Reference |
|---|---|---|---|
| 2-Bromo-5-pyridylboronic acid | 2,5-Dibromopyridine | n-BuLi, B(OiPr)₃ | researchgate.net |
| 2-Chloro-5-pyridylboronic acid | 2-Chloro-5-bromopyridine | n-BuLi, B(OiPr)₃ | researchgate.net |
| 2,6-Difluoro-3-pyridylboronic acid | 2,6-Difluoro-3-bromopyridine | - | dur.ac.uk |
| 2,6-Dichloro-3-pyridylboronic acid | 2,6-Dichloro-3-bromopyridine | - | dur.ac.uk |
| 2,3-Dichloro-4-pyridylboronic acid | 2,3-Dichloro-4-bromopyridine | - | dur.ac.uk |
N-Methylated Pyridine-4-Boronic Acid Derivatives
The methylation of the pyridine nitrogen atom can significantly alter the electronic properties and reactivity of the molecule. The synthesis of N-methylated pyridine-4-boronic acid derivatives has been explored, often involving a sequential functionalization strategy.
For instance, the synthesis of 2-(Benzyl(methyl)amino)pyridine-4-boronic acid pinacol ester is achieved through a two-step process. The first step is a Buchwald-Hartwig amination to introduce the benzyl(methyl)amino group, followed by a Miyaura borylation to install the boronic ester at the 4-position. This approach allows for the controlled introduction of both the N-substituent and the boronic acid functionality.
Synthesis of Pyridinediboronic Acids
Pyridinediboronic acids are valuable precursors for the synthesis of polymers and complex molecular architectures. A convenient route for their synthesis involves the transmetalation of bis(trimethylstannyl)pyridines with borane in tetrahydrofuran (B95107) (THF). acs.orgacs.orgconicet.gov.ar This method has been successfully applied to produce 2,5- and 2,6-pyridinediboronic acids in good yields (79-83%). acs.orgacs.orgconicet.gov.ar The resulting pyridinediboronic acids can be further reacted, for example, with pinacol to form the corresponding diboronic esters. acs.orgacs.org
Table 3: Synthesis of Pyridinediboronic Acids
| Product | Starting Material | Reagents | Yield | Reference |
|---|---|---|---|---|
| 2,5-Pyridinediboronic Acid | 2,5-Bis(trimethylstannyl)pyridine | Borane in THF | 82% | acs.orgconicet.gov.ar |
| 2,6-Pyridinediboronic Acid | 2,6-Bis(trimethylstannyl)pyridine | Borane in THF | 79% | acs.orgconicet.gov.ar |
Green Chemistry Considerations in Pyridine-4-Boronic Acid Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of pyridine-4-boronic acid synthesis, green chemistry principles are being applied to reduce the use of hazardous reagents and solvents. bohrium.com
One approach is the use of boric acid as a mild and efficient green catalyst in multicomponent reactions to synthesize pyridine derivatives. bohrium.com Microwave-assisted, solvent-free conditions are also being explored to shorten reaction times and minimize waste. bohrium.com Furthermore, reactions conducted in water, a benign solvent, are highly desirable. Rhodium-catalyzed addition reactions of arylboronic acids to alkynes have been successfully carried out in water, demonstrating a more sustainable approach. acs.org The development of such green methodologies is crucial for the large-scale and environmentally responsible production of pyridine-4-boronic acid and its derivatives.
Catalytic and Stoichiometric Applications in Advanced Organic Transformations
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. These reactions, particularly those catalyzed by palladium, have become indispensable in fields ranging from pharmaceuticals to materials science for their ability to form carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or pseudohalide, stands as one of the most powerful and widely used methods for C-C bond formation. musechem.com Its success is attributed to the mild reaction conditions, high functional group tolerance, the commercial availability of its components, and the low toxicity of the boron-containing byproducts. mdpi.com Pyridine-4-boronic acid, as a readily available heteroaryl organoboron species, is a crucial building block for introducing the pyridyl moiety, a common structural motif in biologically active compounds.
The Suzuki-Miyaura reaction is exceptionally versatile, facilitating the synthesis of a wide array of biaryl, heteroaryl, and vinyl-substituted compounds. musechem.commdpi.com The use of Pyridine-4-boronic acid and its derivatives extends this scope to the creation of complex molecules featuring a pyridine (B92270) ring, which is a key component in numerous pharmaceuticals and advanced materials. researchgate.netnih.gov The reaction's operational simplicity and adaptability have cemented its role in both academic research and industrial-scale synthesis. researchgate.net The development of new boron reagents, such as organotrifluoroborates and MIDA esters derived from boronic acids, has further expanded the reaction's versatility by improving stability and handling. mdpi.com
A significant application of Pyridine-4-boronic acid is its coupling with a diverse range of aryl and heteroaryl halides. While the reaction proceeds efficiently with many substrates, challenges can arise, particularly when coupling electron-deficient heteroaryl boron derivatives like pyridine boronic acids. nih.gov These compounds can exhibit slower rates of transmetalation and may be prone to decomposition through protodeboronation. nih.govsnnu.edu.cn
Despite these challenges, specific catalyst systems have been developed to effectively couple Pyridine-4-boronic acid with various halides, including electron-deficient partners. For instance, palladium catalysts supported by phosphite (B83602) or phosphine (B1218219) oxide ligands have shown high activity for the coupling of 2-pyridyl boron derivatives with aryl bromides. nih.gov The reaction's success extends to heteroaryl halides, enabling the synthesis of complex heterobiaryl structures, which are of great interest in medicinal chemistry. nih.govrsc.org Research has shown that even challenging couplings between two different heterocyclic partners are achievable with carefully designed conditions. acs.org For example, 2-chloropyridine (B119429) can be successfully coupled with pyridine-based boronic acid derivatives using a Pd(OAc)₂/RuPhos catalyst system. acs.org
| Pyridine Boronic Acid Derivative | Coupling Partner (Halide) | Catalyst/Ligand System | Yield | Reference |
|---|---|---|---|---|
| Lithium triisopropyl 2-pyridylboronate | 3,5-(bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1 | 82% | nih.gov |
| Lithium triisopropyl 2-pyridylboronate | 4-bromoanisole | Pd₂(dba)₃ / Ligand 1 | 74% | nih.gov |
| Lithium triisopropyl 2-pyridylboronate | 5-bromopyrimidine | Pd₂(dba)₃ / Ligand 1 | 91% | nih.gov |
| Lithium triisopropyl 2-pyridylboronate | 3-chloropyridine | Pd₂(dba)₃ / Ligand 2** | 94% | nih.gov |
| 6-chloro-2-methoxypyridin-3-ylboronic acid | 2-bromothiophene | Pd(PPh₃)₂Cl₂ | 65% | dergipark.org.tr |
Electron-rich ligands , such as alkylphosphines and N-heterocyclic carbenes (NHCs), promote the oxidative addition step, which is often rate-limiting, particularly when using less reactive aryl chlorides. yonedalabs.com
Bulky ligands can accelerate the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. yonedalabs.com
For the coupling of heteroaryl substrates, rational catalyst design has led to highly active systems. For example, catalysts based on electron-rich and sterically demanding phosphine ligands have enabled the efficient coupling of chloropyridines with pyridineboronic acids at very low catalyst loadings (0.005-0.05 mol %). nih.gov The development of specialized ligands like ProPhos, which features a pendant hydroxyl group, can facilitate transmetalation by pre-organizing the boronic acid substrate near the nickel catalyst center, demonstrating how ligand design can overcome mechanistic hurdles. acs.org Similarly, the use of specific phosphite or phosphine oxide ligands has proven essential for coupling pyridyl boron derivatives that are otherwise difficult to process. nih.gov
Achieving enantioselectivity in Suzuki-Miyaura reactions to create chiral molecules is a significant goal in synthetic chemistry. researchgate.netnih.gov However, asymmetric couplings involving pyridine-derived boronic acids present unique challenges. The Lewis basic nitrogen atom of the pyridine ring can interfere with the catalyst, inhibiting the reaction. researchgate.netresearchgate.net
Research has shown that unmodified pyridine boronic acids are often unsuitable for rhodium-catalyzed asymmetric couplings. nih.gov To overcome this, a strategy involves modifying the pyridine ring to reduce its Lewis basicity. For example, introducing a chlorine atom at the 2-position of the pyridine boronic acid partner makes it less likely to bind to and inhibit the rhodium catalyst, allowing the asymmetric cross-coupling to proceed efficiently. researchgate.netnih.gov This halogen can then be removed or used for subsequent chemical transformations. nih.gov This approach highlights how strategic modification of the boronic acid component is key to expanding the scope of asymmetric Suzuki-Miyaura reactions. researchgate.net
In the synthesis of high-purity materials, such as active pharmaceutical ingredients (APIs), controlling impurity formation is paramount. nih.gov A significant challenge in Suzuki-Miyaura couplings that use phosphine-based ligands is the formation of byproducts derived from the ligand itself. nih.govresearchgate.net When coupling 4-pyridineboronic acid derivatives, phenylated impurities can be generated from the transfer of an aryl group from the phosphorus atom of the ligand to the palladium center, which then couples with the reaction partner. nih.govresearchgate.net
To address this, specific methods have been developed to suppress these impurities. A key strategy involves the careful selection of the base. Studies have shown that using cesium carbonate (Cs₂CO₃) instead of other bases like potassium carbonate (K₂CO₃) can significantly reduce the formation of the phenylated byproduct while maintaining a high yield of the desired 4-arylpyridine product. researchgate.net Further optimization, such as reducing the palladium catalyst loading, can also help minimize side reactions without compromising the main product yield. researchgate.net Another common impurity arises from the homocoupling of the boronic acid, which can be minimized by controlling the concentration of Pd(II) species, for instance, by adding a mild reducing agent or sparging the reaction mixture with nitrogen before adding the catalyst. acs.org
| Method | Base | Catalyst | Desired Product Yield | Phenylated Byproduct Yield | Reference |
|---|---|---|---|---|---|
| Original (Method A) | K₂CO₃ | Pd(dppf)Cl₂·CH₂Cl₂ | 85% | 14% | researchgate.net |
| Optimized (Method B) | Cs₂CO₃ | Pd(dppf)Cl₂·CH₂Cl₂ | 88% | Not Detected | researchgate.net |
Palladium-Catalyzed Suzuki-Miyaura Coupling
Metal-Free Catalysis and Stoichiometric Reactivity
Beyond its role in metal-catalyzed processes, Pyridine-4-boronic acid exhibits significant utility in metal-free catalytic systems and stoichiometric reactions, driven by the unique chemical properties of the boronic acid moiety.
Dehydrative Condensation Reactions Catalyzed by Pyridine-4-Boronic Acid
Pyridine-4-boronic acid and its derivatives serve as effective catalysts for dehydrative condensation reactions, most notably in the formation of amides and esters. chemicalbook.com These reactions represent a greener alternative to many traditional methods that rely on stoichiometric activating agents, which often produce significant waste.
Pyridine-4-boronic acid is recognized as a highly effective catalyst for the direct synthesis of amides from carboxylic acids and amines via dehydrative condensation. chemicalbook.comalfachemic.com This method is particularly valuable for its operational simplicity and for avoiding harsh reagents. The catalytic cycle is believed to involve the formation of a mixed anhydride (B1165640) intermediate from the reaction between the carboxylic acid and the boronic acid under azeotropic reflux conditions, which activates the carboxylic acid for nucleophilic attack by the amine. nih.gov
Research has shown that the catalytic activity of arylboronic acids in amidation can be significantly enhanced through cooperative catalysis. A particularly effective system employs an arylboronic acid in conjunction with 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). nih.govrsc.orgtcichemicals.com This dual-catalyst system is much more effective than using either component alone and demonstrates high chemoselectivity, especially for the amide condensation of (poly)conjugated carboxylic acids. nih.govrsc.org The proposed mechanism suggests that DMAPO, as a supernucleophilic co-catalyst, reacts with the mixed anhydride intermediate to generate a more active cationic species, thereby accelerating the amidation process. nih.govresearchgate.net This method is practical, scalable, and has been applied to the synthesis of significant pharmaceutical compounds like sitagliptin. rsc.org
Table 1: Selected Findings in Boronic Acid-Catalyzed Amide Synthesis
| Catalyst System | Substrates | Key Finding | Reference(s) |
|---|---|---|---|
| Pyridine-4-boronic acid | Carboxylic acids and amines | Acts as an effective dehydrative condensation agent. | alfachemic.com, chemicalbook.com |
| Polystyrene-bound 4-pyridineboronic acid | Carboxylic acids and amines | Functions as a recyclable catalyst for amidation reactions. | chemicalbook.com |
| Arylboronic acid and DMAPO | 2-Phenylbutyric acid and benzylamine | Cooperative catalysis is significantly more effective than individual catalysts. | rsc.org, nih.gov |
Derivatives of pyridine-4-boronic acid have proven to be effective catalysts for the esterification of alpha-hydroxycarboxylic acids. chemicalbook.comalfachemic.com Specifically, polystyrene-bound 4-pyridineboronic acid has been highlighted for its catalytic utility in this transformation. chemicalbook.comalfachemic.com Boronic acids, in general, can chemoselectively catalyze the esterification of α-hydroxycarboxylic acids. nih.gov
The catalytic mechanism involves the formation of boronate esters. An alpha-hydroxycarboxylic acid contains a 1,2-diol functionality in its undissociated state, which can readily react with a boronic acid to form a five- or six-membered cyclic boronic ester. researchgate.net This complexation activates the carboxylic acid group toward esterification with an alcohol. chemicalbook.com The formation of these boronic ester complexes is a reversible equilibrium process. mdpi.com Studies using boric acid have shown that these complexes are stable even at high temperatures (above 100°C) and can efficiently catalyze the synthesis of high-molecular-weight α-hydroxycarboxylic esters with low catalyst loadings. mdpi.com
Boronyl Radical Catalysis: Applications in Cycloaddition Reactions (e.g., [3+2] Cycloaddition)
A novel and powerful application of pyridine in metal-free catalysis involves its use as a co-catalyst in boronyl radical-mediated reactions. Specifically, a catalytic system composed of a commercial diboron(4) compound and a pyridine derivative enables the [3+2] cycloaddition of cyclopropanes with alkenes. nih.govresearchgate.netchemrxiv.org This atom-economical reaction provides access to highly substituted cyclopentane (B165970) rings, which are important structural motifs in bioactive molecules. dntb.gov.ua
The key to this transformation is the design of a catalytic cycle where a pyridine co-catalyst facilitates the generation of boronyl radicals from the diboron(4) precursor and reversibly mediates their transfer. nih.govresearchgate.net The reaction is believed to proceed via a radical relay mechanism featuring a pyridine-assisted boronyl radical catalyst. nih.govresearchgate.netchemrxiv.org This metal-free approach offers several advantages over traditional transition-metal-catalyzed cycloadditions, including the use of inexpensive and stable catalysts, simple operation, and a remarkably broad substrate scope. nih.gov The method is so effective that it allows for the use of previously challenging substrates, such as cyclopropyl (B3062369) ketones lacking an activating group and alkenes with 1,2-disubstitution. nih.govchemrxiv.org
This catalytic system has been used to prepare a wide array of cyclopentane compounds with various substitution patterns in high yields and diastereoselectivity. nih.gov Furthermore, the methodology has been extended to the [3+2] cycloaddition of 4-pyridinyl cyclopropanes with alkynes, leading to the synthesis of pyridine-substituted cyclopentenes and bicyclo[2.1.1]hexanes. dntb.gov.ua
Table 2: Key Features of Diboron (B99234)/Pyridine-Catalyzed [3+2] Cycloaddition
| Feature | Description | Reference(s) |
|---|---|---|
| Catalyst System | A commercial tetraalkoxydiboron(4) compound and a pyridine co-catalyst. | nih.gov, researchgate.net |
| Reaction Type | Radical [3+2] cycloaddition. | nih.gov |
| Substrates | Cyclopropyl ketones and alkenes/alkynes. | nih.gov, dntb.gov.ua |
| Products | Highly substituted cyclopentanes, cyclopentenes, bicyclo[2.1.1]hexanes. | nih.gov, dntb.gov.ua |
| Key Advantages | Metal-free, atom-economical, broad substrate scope, simple operation. | nih.gov, chemrxiv.org |
| Mechanism | Radical relay catalysis involving a pyridine-assisted boronyl radical. | nih.gov, researchgate.net |
Iterative C-C Bond Formation Sequences via Transient Boronic Acid Intermediates
A sophisticated, metal-free strategy for rapidly building molecular complexity is the iterative formation of C-C bonds using transient boronic acid intermediates. core.ac.uknih.gov This approach provides a powerful alternative to traditional transition metal-catalyzed coupling reactions, reducing reliance on precious metals and minimizing metal impurities in the final products. core.ac.uknih.gov
The core of this methodology is the in situ preparation of reactive allylic and benzylic boronic acids. core.ac.uk These transient species are generated by reacting flow-generated diazo compounds with stable boronic acids at room temperature. core.ac.uk The newly formed, more reactive boronic acid intermediate can then participate in a subsequent C-C bond-forming reaction. This sequence can be repeated in a controlled, iterative fashion, allowing for the formation of up to three new C-C bonds in a single sequence. core.ac.uknih.gov The process can be terminated by trapping the final transient boronic acid with an electrophile, such as an aldehyde, to generate a diverse range of chemical structures. core.ac.uk This method opens up new avenues for synthetic strategies by creating novel pathways to complex molecules that are distinct from conventional routes. core.ac.uk
Nucleophilic Additions and Pyridine Ring Activation
The inherent electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, a reactivity profile that can be harnessed for the synthesis of complex heterocyclic structures. Activation of the pyridine nucleus, often through modification of the nitrogen atom, enhances its electrophilicity and directs the regioselectivity of nucleophilic additions. Pyridine-4-boronic acid and its derivatives, particularly the pinacol esters, serve as versatile substrates in these transformations. The presence of the boronic ester moiety not only influences the electronic properties of the ring but also provides a functional handle for subsequent, powerful chemical modifications.
Reactions of Pyridine-4-Boronic Acid Pinacol Esters with Organometallic Reagents
A pivotal strategy for the functionalization of pyridines involves the reaction of pyridine boronic esters with organometallic reagents. nih.gov This process is typically initiated by the activation of the pyridine nitrogen with an acylating agent, such as an acid chloride or anhydride. nih.govescholarship.org This N-acylation generates a highly electrophilic N-acylpyridinium salt in situ. The activated pyridinium (B92312) species is then susceptible to nucleophilic attack by a range of organometallic reagents.
Research has demonstrated that upon activation of pyridine-4-boronic acid pinacol ester, the addition of organolithium reagents proceeds efficiently to form 1,2-dihydropyridine boronic esters. nih.govescholarship.org This sequence involves a 1,2-migration of the alkyl or aryl group from a transient boronate complex to the C2 position of the pyridine ring, resulting in the formation of a new carbon-carbon bond and a stable dihydropyridine (B1217469) product. escholarship.org The boron moiety is retained throughout this process, allowing for further functionalization. nih.govescholarship.org
The choice of the N-activating group has been shown to be flexible, with various amides, carbamates, and sulfonamides being successfully installed. nih.govescholarship.org This versatility allows for the introduction of diverse functionalities that can be used in subsequent synthetic steps.
| Activating Agent | Organometallic Reagent | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Boc2O | t-BuLi | N-Boc-dihydropyridine | 75 | nih.gov |
| Cbz-Cl | t-BuLi | N-Cbz-dihydropyridine | 81 | nih.gov |
| (COCl)2, morpholine | t-BuLi | N-acyl-dihydropyridine | 83 | nih.gov |
| Ms-Cl, Et3N | t-BuLi | N-mesyl-dihydropyridine | 72 | nih.gov |
| Benzoyl Chloride (BzCl) | n-BuLi | N-benzoyl-dihydropyridine | - | nih.gov |
Formation and Derivatization of Dihydropyridine Boronic Esters
The reaction described above directly leads to the formation of dihydropyridine boronic esters, which are stable yet highly versatile intermediates for further synthetic elaboration. nih.govnih.gov These compounds serve as valuable precursors to a wide array of substituted pyridines, dihydropyridines, and piperidines. nih.gov
A primary derivatization pathway is the oxidation of the dihydropyridine ring. Treatment of the dihydropyridine boronic ester with oxygen and a base facilitates rapid aromatization to furnish the corresponding 2-substituted-4-pyridylboronic ester. nih.govescholarship.org This method has a broad scope, accommodating primary, secondary, and tertiary alkyl lithium reagents, as well as aryl and alkynyl lithium species. nih.gov Furthermore, functionalized organozinc reagents can be employed to introduce groups such as esters, nitriles, and halides. nih.gov
| Nucleophile Source | Substituent Introduced | Yield (%) | Reference |
|---|---|---|---|
| n-BuLi | n-Butyl | 78 | nih.gov |
| s-BuLi | s-Butyl | 75 | nih.gov |
| t-BuLi | t-Butyl | 74 | nih.gov |
| PhLi | Phenyl | 75 | nih.gov |
| (Trimethylsilyl)ethynyllithium | -C≡C-TMS | 68 | nih.gov |
| (4-cyanophenyl)zinc chloride | 4-cyanophenyl | 71 | nih.gov |
| (3-bromophenyl)zinc chloride | 3-bromophenyl | 65 | nih.gov |
Beyond oxidation, the dihydropyridine boronic ester intermediates can undergo various other transformations:
Reduction: Catalytic hydrogenation (e.g., with Pd/C and H₂) of the crude dihydropyridine can lead to deborylated 4-substituted piperidines. nih.gov However, by first treating the intermediate with an acidic resin, subsequent hydrogenation can yield tetrahydropyridines or, with longer reaction times, piperidine (B6355638) boronic esters. nih.gov
Allylboration: The dihydropyridine intermediate can be trapped with aldehydes in an allylboration reaction. nih.gov
Radical Cyclization: By incorporating functionality into the N-acyl group, radical cyclizations can be initiated. For instance, treatment of an N-acyl dihydropyridine bearing an aryl iodide with samarium iodide (SmI₂) can trigger a cyclization accompanied by a 1,2-boron shift to yield allyl boronic esters. nih.gov
Strategies for Carbon-Carbon Bond Formation on Activated Pyridine Scaffolds
The activation of the pyridine ring is a cornerstone for achieving carbon-carbon bond formation. uiowa.edu N-acylation with reagents like alkyl chloroformates or acid chlorides converts the neutral pyridine into a highly reactive N-acylpyridinium salt. uiowa.edu This activation renders the C2, C4, and C6 positions electrophilic and susceptible to attack by various carbon nucleophiles. mdpi.com The regioselectivity of the nucleophilic addition is influenced by the nature of the nucleophile; hard nucleophiles such as organolithium and Grignard reagents tend to favor addition at the C2 position, while softer nucleophiles like organocuprates and enolates often exhibit a preference for C4 addition. uiowa.edu
A particularly powerful and stereoselective method for C-C bond formation is the rhodium-catalyzed enantioselective addition of boronic acids to activated pyridinium salts. acs.orgacs.org This strategy has been successfully applied to N-alkyl nicotinic acid-derived pyridinium salts, allowing for the synthesis of dihydropyridines with a quaternary stereocenter adjacent to the nitrogen atom in high yields and excellent enantioselectivities. acs.orgacs.org The reaction is catalyzed by a Rh(I)/BINAP system and is compatible with a wide array of functional groups on the boronic acid, including esters, amides, halides, and free alcohols. acs.org
| Boronic Acid | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | 96 | 99 | acs.org |
| 4-(Methoxycarbonyl)phenylboronic acid | 94 | 99 | acs.org |
| 4-Fluorophenylboronic acid | 85 | 99 | acs.org |
| 3-Chlorophenylboronic acid | 92 | 99 | acs.org |
| 2-Methylphenylboronic acid | 51 | 99 | acs.org |
| Thiophene-3-boronic acid | 89 | 99 | acs.org |
| (E)-prop-1-en-1-ylboronic acid | 75 | 99 | acs.org |
This dearomatization approach provides access to highly functionalized and enantioenriched dihydropyridines, which are versatile building blocks for the synthesis of complex nitrogen-containing heterocycles. acs.orgnih.gov The choice of catalyst has been shown to be crucial for controlling the regioselectivity of the addition, with different phosphine ligands directing the nucleophilic attack to either the C2 or C6 positions of the pyridinium salt. nih.gov
Mechanistic Insights and Reactivity Investigations of Pyridine 4 Boronic Acid
Reaction Mechanisms with Diols and Polyols
The interaction of pyridine-4-boronic acid with diols and polyols, such as D-sorbitol, has been a subject of detailed kinetic and mechanistic studies. These investigations provide fundamental insights into the complexation reactions that are crucial for applications like saccharide sensing.
Kinetic analyses of the reaction between 4-pyridinium boronic acid [4-HPy+B(OH)2] and D-sorbitol in aqueous solutions have revealed that the reactions proceed in a single observable step. researchgate.net This step involves the rate-determining intermolecular formation of a 2,3-bicoordinate product, which is then followed by a rapid intramolecular conversion to a 2,3,5-tricoordinate product. researchgate.net This is in contrast to reactions with other saccharides like D-fructose, which can exhibit more complex multi-step mechanisms. researchgate.netresearchgate.net
The stability of the resulting complexes is influenced by the nature of the substituents on the boronic acid. Electron-poor arylboronic acids tend to form more stable complexes with diols. wiley-vch.de The complexation is a reversible process, and the equilibrium constants are affected by various factors, including the structure of the diol and the properties of the boronic acid. wiley-vch.de For instance, the binding of carbohydrates like glucose to boronic acids in water predominantly occurs with the furanose form, which presents a favorable coplanar 1,2-diol arrangement. wiley-vch.de
A significant aspect of the reaction mechanism is the identification of the primary reactive species. Extensive kinetic studies have demonstrated that for many reactions involving boronic acids and diols, the trigonal boronic acid [RB(OH)2] is kinetically more reactive than its corresponding tetrahedral boronate ion [RB(OH)3]⁻. researchgate.netresearchgate.net This holds true across a range of pH values, indicating that the neutral boronic acid is a consistently reactive species. researchgate.netresearchgate.net
Specifically, in the reaction with hinokitiol (B123401), both 4-pyridinium boronic acid and its N-methylated derivative react much more rapidly in their boronic acid form compared to their boronate ions. researchgate.net However, it is important to note that in certain contexts, particularly in neutral to alkaline solutions, both the boronic acid and the boronate ion can be reactive towards diols. researchgate.netresearchgate.net The relative reactivity can also depend on the specific diol, as seen in reactions with D-fructose where the boronate ion can exhibit higher reactivity. researchgate.net
The pH of the solution is a critical parameter that governs the reaction pathways by controlling the speciation of both the boronic acid and the diol. researchgate.netnih.gov The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate ion is pH-dependent. nih.gov At a pH higher than the pKa of the boronic acid, the boronate form becomes more prevalent. nih.gov
Acidity and Electronic Effects of Pyridine-4-Boronic Acid
The acidity and electronic properties of pyridine-4-boronic acid are fundamental to its reactivity, particularly in complexation and catalytic processes.
The acid dissociation constants (pKa) for pyridine-4-boronic acid and its derivatives have been determined using methods such as spectrophotometry and ¹¹B NMR spectroscopy. researchgate.net The pKa value for the boron center (pKaB) in 4-pyridylboronic acid (in its protonated pyridinium (B92312) form, 4-HPy⁺B(OH)₂) is reported to be 4.00. researchgate.net This indicates a strong acidity for the boronic acid moiety. For comparison, the pKa for the pyridinium proton (pKaH) of 4-pyridylboronic acid is 3.82. ljmu.ac.uk The acidity of arylboronic acids is generally influenced by substituents on the aromatic ring; electron-withdrawing groups tend to decrease the pKa, making the boronic acid more acidic. nih.gov
Table 1: pKa Values of Pyridine-4-Boronic Acid and Related Compounds
| Compound | pKa Type | pKa Value | Reference |
|---|---|---|---|
| 4-Pyridinium boronic acid [4-HPy⁺B(OH)₂] | Boron (pKaB) | 4.00 | researchgate.net |
| (N-Methyl)-4-pyridinium boronic acid [(N-Me)-4-Py⁺B(OH)₂] | Boron (pKaB) | 3.96 | researchgate.net |
| 4-Pyridyl boronic acid | Pyridinium (pKaH) | 3.82 | ljmu.ac.uk |
| 3-Pyridyl boronic acid | Pyridinium (pKaH) | 4.22 | ljmu.ac.uk |
This table is interactive and allows for sorting and filtering of the data.
The effect of N-methylation on the properties of pyridine-4-boronic acid has been investigated to understand how modifications to the pyridine (B92270) ring influence the boronic acid center. researchgate.net N-methylation of the pyridine nitrogen leads to the formation of (N-methyl)-4-pyridinium boronic acid [(N-Me)-4-Py⁺B(OH)₂].
Interestingly, the introduction of a methyl group on the nitrogen atom has a negligible effect on the acidity of the boron center. The pKaB of the N-methylated derivative is 3.96, which is very close to the 4.00 value of the parent compound. researchgate.net However, N-methylation has a more dramatic impact on reactivity. While it has little effect on the reactivity of the neutral boronic acid form, it significantly reduces the reactivity of the corresponding boronate ion. researchgate.netresearchgate.net Despite this, the N-methylated boronic acid, with its strong acidity, remains highly reactive, even more so than many other phenyl and pyridyl boronic acid derivatives. researchgate.net
Electron-Withdrawing Effects of Substituents on Pyridine-4-Boronic Acid Reactivity
The reactivity of pyridine-4-boronic acid is significantly influenced by the electronic properties of substituents on the pyridine ring. Electron-withdrawing groups (EWGs) attached to the aromatic ring of a boronic acid generally decrease its pKa value, making it a stronger Lewis acid. nih.gov This enhanced Lewis acidity can facilitate certain reactions. For instance, in the context of catalysis, iron(III) complexes with pyridinophane ligands bearing EWGs in the 4-position of the pyridine ring have shown higher yields in C-C coupling reactions compared to those with electron-donating groups (EDGs). nih.gov A direct correlation has been observed between the Hammett parameter (σp) of the pyridine substituent and the catalytic activity, where stronger EWGs lead to improved reactivity. nih.gov
Specifically, for pyridine-4-boronic acid, the presence of strong EWGs like two trifluoromethyl groups at the 2 and 6 positions results in a highly electron-deficient molecule. researchgate.net This electronic feature is crucial for its application in Suzuki cross-coupling reactions, where it can serve as a source for installing one of the most potent electron-withdrawing aromatic groups into organic compounds. researchgate.net The electronic effects of substituents also play a critical role in other reactions, such as the triborane-mediated regioselective substitutions of pyridine derivatives, where the strength and stability of the EWG at the C3 position influence the product yields. rsc.org
Conversely, the introduction of electron-donating groups on the pyridine ring would be expected to increase the pKa value and decrease the Lewis acidity, thereby altering its reactivity profile. nih.gov
Table 1: Effect of Pyridine Substituents on Catalytic Activity
| Ligand | Substituent (4-position) | Hammett Parameter (σp) | C-C Coupling Yield (%) |
|---|---|---|---|
| L1 | NMe2 | -0.83 | 32 |
| L2 | OMe | -0.27 | - |
| L3 | H | 0 | - |
| L4 | I | 0.18 | - |
| L5 | Cl | 0.23 | - |
| L6 | CN | 0.66 | 58 |
Data sourced from a study on Fe-Pyridinophane complexes. nih.gov
Protodeboronation Studies of Pyridine-4-Boronic Acid and Its Derivatives
Protodeboronation is a common side reaction for organoboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org The propensity for this reaction is highly dependent on factors like pH and the nature of the organic substituent. wikipedia.org
Studies on the pH-rate profiles of various heteroaromatic boronic acids have revealed that 3- and 4-pyridyl boronic acids are remarkably stable towards protodeboronation. ed.ac.ukacs.org They exhibit very slow rates of protodeboronation, with a half-life of over a week even at elevated temperatures (pH 12, 70 °C). ed.ac.ukacs.org This stability contrasts sharply with 2-pyridyl boronic acid, which undergoes rapid protodeboronation under neutral conditions. wikipedia.orged.ac.ukacs.org
The mechanism of protodeboronation for basic heteroaromatic boronic acids can be complex. For 2-pyridyl boronic acid, a zwitterionic intermediate is implicated in its rapid decomposition at neutral pH through a unimolecular fragmentation. wikipedia.org In contrast, the stability of 4-pyridyl boronic acid suggests that this pathway is not as favorable. The general mechanisms for protodeboronation include acid-catalyzed and base-catalyzed pathways. wikipedia.org For 4-pyridyl boronic acid, its stability across a wide pH range indicates a higher resistance to both of these pathways compared to more labile heteroaromatic boronic acids. ed.ac.ukacs.org
The pKaH value for 4-pyridyl boronic acid has been determined to be 3.82 at 25 °C, which is slightly lower than that of pyridine itself (4.38). ljmu.ac.uk This indicates that the boronic acid group has a slight electron-withdrawing effect on the basicity of the pyridine nitrogen. ljmu.ac.uk
Mechanisms of Radical Generation from Boronic Acids
The generation of carbon-centered radicals from boronic acids has become a significant area of research, particularly in the context of photoredox catalysis. nih.govchemrxiv.org However, the high oxidation potential of boronic acids has traditionally limited their use as radical precursors. chemrxiv.orgacs.org
Several strategies have been developed to overcome the high oxidation potential of boronic acids and facilitate radical generation. One key approach involves the coordination of a Lewis base to the boron center. This forms a tetracoordinate "ate" complex, which is more electron-rich and thus easier to oxidize. maastrichtuniversity.nl Lewis bases such as quinuclidin-3-ol and 4-dimethylaminopyridine (B28879) have been successfully employed in dual catalytic systems with a photoredox catalyst to generate radicals from a variety of boronic acids. nih.govd-nb.info The Lewis base can form a redox-active complex with either the boronic acid or its trimeric form, the boroxine. nih.govd-nb.info
Water can also play a crucial role in the activation of boronic acids for radical generation. researchgate.net An aqueous protocol using a bioinspired flavin photocatalyst has been shown to transform boronic acids into C-centered radicals. researchgate.net In some systems, amide solvents like N,N-dimethylacetamide (DMA) can participate in hydrogen-bonding interactions with boronic acids, modulating their oxidation potential and enabling the generation of alkyl radicals. chemrxiv.orgacs.org This hydrogen-bond-assisted activation allows for the chemoselective generation of radicals from boronic acids in the presence of boronic esters. chemrxiv.orgacs.org
Once the activated boronic acid complex is formed, it can undergo single-electron transfer (SET) oxidation. In photoredox catalysis, the excited state of a photocatalyst can oxidize the boronate complex. chemrxiv.orgd-nb.info For example, a Lewis base-boronic acid complex can be oxidized within the reductive quenching cycle of an iridium-based photocatalyst. nih.gov This oxidation leads to the formation of a radical cation, which then undergoes cleavage of the carbon-boron bond to generate a carbon-centered radical and a boron-containing byproduct. d-nb.info
The generated radical intermediate is a highly reactive open-shell species that can participate in various bond-forming reactions. nih.gov For instance, it can undergo addition to electron-deficient olefins in a Giese-type reaction. nih.govchemrxiv.org The resulting radical can then be further reduced and protonated to yield the final product, completing the catalytic cycle. d-nb.info
Mechanistic Investigations of Pyridine-Assisted Catalysis
Pyridine and its derivatives can act as crucial components in various catalytic systems, including those involving boronic acids. Their role can range from being a directing group to a co-catalyst that facilitates the formation of key reactive intermediates. researchgate.netacs.org
In some reactions, a pyridine moiety can act as a directing group to guide a catalyst to a specific reaction site. For example, 3-substituted pyridines have been shown to be effective directing groups in ruthenium-catalyzed direct arylation of benzylic sp3 carbons with arylboronates. acs.org
In the context of radical chemistry, pyridine derivatives can act as co-catalysts in generating radical species. For instance, in certain [3+2] cycloaddition reactions, an electron-poor pyridine acts as a co-catalyst for the formation and transfer of a pinacolato boryl radical from a diboron(4) compound. researchgate.net Mechanistic studies suggest that the coordination of pyridine to the diboron (B99234) species facilitates the homolytic cleavage of the B-B bond, generating the catalytically active pyridine-boryl radical. researchgate.net
Furthermore, boronic acids themselves can act as catalysts, and their mode of action can be influenced by the reaction environment. The catalytic activity of boronic acids can proceed through Lewis acid catalysis, Brønsted acid catalysis, or hydrogen-bond donor catalysis. rsc.org The presence of pyridine derivatives, such as the bulky 2,6-di-tert-butylpyridine, can be used in mechanistic studies to differentiate between these pathways. rsc.org
Advanced Spectroscopic and Computational Characterization of Pyridine 4 Boronic Acid
Spectroscopic Analysis in Research Contexts
Spectroscopic methods are paramount in elucidating the detailed structural and dynamic features of pyridine-4-boronic acid and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Raman spectroscopy, and X-ray diffraction have been instrumental in characterizing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for the detailed structural analysis of pyridine-4-boronic acid and its derivatives in solution.
1H and 13C NMR spectroscopy are routinely employed to confirm the successful synthesis and determine the precise chemical structure of novel derivatives of pyridine-4-boronic acid. For instance, in the synthesis of novel thieno[2,3-d]pyrimidine (B153573) derivatives, 1H and 13C NMR spectra were essential in verifying the final structures. longdom.org The chemical shifts observed in the NMR spectra provide detailed information about the electronic environment of the protons and carbon atoms within the molecule, allowing for unambiguous structural assignment. longdom.org Similarly, the synthesis of fullerene derivatives bearing a rigid pyridine (B92270) substituent utilized 1H and 13C NMR to characterize the molecular structure. rsc.org
Table 1: Illustrative 1H and 13C NMR Data for a Pyridine-4-Boronic Acid Derivative
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| 1H | 8.43 | d | Pyridine H |
| 1H | 7.19-7.26 | m | Phenyl H |
| 1H | 7.06-7.09 | m | Phenyl H |
| 1H | 6.95 | d | Pyridine H |
| 13C | 152.8 | s | Pyridine C |
| 13C | 152.3 | s | Pyridine C |
| 13C | 148.4 | s | Phenyl C |
| 13C | 144.4 | s | Phenyl C |
| 13C | 133.5 | s | Phenyl C |
| 13C | 130.8 | s | Phenyl C |
| 13C | 130.5 | s | Phenyl C |
| 13C | 128.4 | s | Phenyl C |
| 13C | 124.1 | s | Pyridine C |
Note: This table is illustrative and based on data reported for a pyridine-containing derivative. Actual chemical shifts can vary depending on the specific derivative and solvent used. researchgate.net
NMR studies have been crucial in understanding the aggregation behavior of boronic acids. In solvents like DMSO, especially with the presence of water, pyridine-4-boronic acid can exist in equilibrium between monomeric and aggregated forms. 1H NMR spectroscopy can be used to monitor these equilibria. For example, the addition of D2O to a DMSO-d6 solution of a boronic acid derivative can lead to the exchange of labile protons, which can be observed in the 1H NMR spectrum, providing insights into the presence of hydroxyl groups involved in aggregation. tue.nl The formation of dimers and other oligomers through intermolecular hydrogen bonding between the boronic acid moieties is a common phenomenon that influences the compound's properties and reactivity. researchgate.net
The ability of the boron atom in pyridine-4-boronic acid to act as a Lewis acid allows it to form complexes with Lewis bases and diols. NMR spectroscopy is a key technique for studying these interactions. The complexation of boronic acids with diols to form boronate esters is a reversible process that is fundamental to their use in sensors and other applications. researchgate.netbath.ac.uk 1H NMR can be used to monitor the changes in chemical shifts upon addition of a diol or a Lewis base, providing information on the binding affinity and the structure of the resulting complex. wiley-vch.de For instance, pyridine complexation studies using 1H NMR have been used to assess the acidity of boronate receptors. wiley-vch.de
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies
FTIR and Raman spectroscopy provide complementary information about the vibrational modes of pyridine-4-boronic acid, offering insights into its molecular structure and bonding. Experimental studies have recorded the FTIR and Raman spectra of pyridine-4-boronic acid in the solid phase. nih.govresearchgate.net These experimental spectra have been compared with theoretical spectra calculated using density functional theory (DFT) to assign the observed vibrational bands to specific molecular motions. nih.govresearchgate.net These studies help in understanding the geometry and the nature of the chemical bonds within the molecule. nih.govresearchgate.net
Table 2: Selected Experimental Vibrational Frequencies (cm-1) for Pyridine-4-Boronic Acid
| FTIR (Solid Phase) | Raman (Solid Phase) | Assignment |
| ~3400 | ~3400 | O-H stretching |
| ~1600 | ~1600 | C=C/C=N stretching (pyridine ring) |
| ~1400 | ~1400 | B-O stretching |
| ~1000 | ~1000 | B-C stretching |
Note: The exact positions of the vibrational bands can be influenced by intermolecular interactions in the solid state. nih.govresearchgate.net
X-ray Diffraction Analysis for Crystal Structure Determination
Table 3: Example Crystallographic Data for a Pyridine-4-Boronic Acid Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (Å3) | Value |
| Z | Value |
Note: The specific values for the unit cell parameters (a, b, c, β), volume, and the number of molecules per unit cell (Z) are dependent on the specific crystal structure being analyzed. This table is a template for the type of data obtained from X-ray diffraction studies. dergipark.org.tr
Computational Chemistry Studies
Computational chemistry provides powerful tools to investigate the intrinsic properties of molecules, offering insights that complement experimental findings. For Pyridine-4-Boronic Acid, computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating its structural, electronic, and spectroscopic characteristics.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard method for electronic structure calculations, providing a detailed understanding of microscopic molecular properties. fu-berlin.de DFT methods have been successfully applied to study Pyridine-4-Boronic Acid, offering valuable information on its geometry, stability, and reactivity.
Theoretical calculations using DFT have been employed to determine the most stable conformation of Pyridine-4-Boronic Acid. researchgate.netnih.gov Studies have investigated various possible conformers arising from the rotation of the hydroxyl groups around the C–B bond. researchgate.netresearchgate.net
For Pyridine-4-Boronic Acid, three potential conformers are considered: all-trans, all-cis, and a mixed cis-trans conformation relative to the B-C bond. researchgate.net Computational analysis at the B3LYP level of theory with various basis sets (6-31G(d), 6-31G(d,p), 6-311G(d), 6-311G(d,p), and 6-311++G(d,p)) has consistently shown that the cis-trans (ct) conformation is the most stable form. researchgate.netnih.govresearchgate.net In this conformation, the hydrogen atoms of the boronic acid group are positioned in a syn-anti arrangement. dergipark.org.tr This preference for the syn-anti conformation is a common feature in boronic acids as it minimizes the repulsion between the positively charged hydrogen atoms. ulb.ac.be
The optimized geometric parameters, such as bond lengths and angles, calculated using DFT methods show good agreement with experimental data obtained from crystallographic studies. researchgate.netdergipark.org.tr For instance, the calculated B–C and B–O bond lengths are comparable to those reported for similar boronic acid systems. dergipark.org.tr
| Geometric Parameter | B3LYP/6-31G(d) | B3LYP/6-311G(d,p) | Experiment |
|---|---|---|---|
| C4–B5 Bond Length (Å) | 1.575 | 1.574 | 1.568 |
| B5–O6 Bond Length (Å) | 1.372 | 1.369 | - |
| B5–O7 Bond Length (Å) | - | - | 1.362 |
| C1–C4–B5 Bond Angle (°) | 121.3 | 121.3 | 121.4 |
| C3–C4–B5 Bond Angle (°) | 121.4 | 121.4 | 121.3 |
DFT calculations are a reliable method for predicting the vibrational frequencies of molecules. science.gov For Pyridine-4-Boronic Acid, theoretical vibrational spectra have been calculated and compared with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. researchgate.netnih.gov The calculations, particularly those using the B3LYP method with larger basis sets like 6-311G(d,p), show good agreement with experimental wavenumbers after scaling. researchgate.netresearchgate.net This allows for a detailed assignment of the observed vibrational bands to specific modes of the molecule. nih.gov
Furthermore, DFT calculations enable the prediction of various thermodynamic parameters. These parameters, including entropy, specific heat capacity, and zero-point vibrational energy, are calculated for the optimized geometry of the molecule. tandfonline.commdpi.com Such calculations provide insights into the thermodynamic stability of the compound under different conditions. fu-berlin.de
| Thermodynamic Parameter | Calculated Value |
|---|---|
| Zero-point vibrational energy (kcal/mol) | Data not available in search results |
| Entropy (cal/mol·K) | Data not available in search results |
| Heat Capacity (cal/mol·K) | Data not available in search results |
The Gauge-Independent Atomic Orbital (GIAO) method, a widely used quantum chemical approach, is employed to calculate NMR chemical shifts. mdpi.comscience.gov For boronic acids and their derivatives, DFT calculations using the GIAO approximation have proven effective in predicting ¹H and ¹³C NMR chemical shifts. researchgate.netacs.org These theoretical predictions are valuable for the interpretation and assignment of experimental NMR spectra. mdpi.comsdsu.edu
Calculations for related boronic acid compounds have shown that the choice of the DFT functional and basis set can influence the accuracy of the predicted chemical shifts. science.gov For instance, studies on similar molecules have utilized the B3LYP functional with the 6-311++G(d,p) basis set for reliable NMR predictions. researchgate.net
| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| ¹H | Data not available in search results | Data not available in search results |
| ¹³C | Data not available in search results | Data not available in search results |
| ¹¹B | Data not available in search results | Data not available in search results |
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions between orbitals. uni-muenchen.dedergipark.org.tr It provides a theoretical framework for understanding the Lewis structure of a molecule by analyzing the electron density. uni-muenchen.de
NBO analysis of Pyridine-4-Boronic Acid and its derivatives reveals significant charge transfer interactions. dergipark.org.trtandfonline.com This analysis can quantify the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs, which is crucial for understanding hyperconjugative interactions and the stability of the molecule. uni-muenchen.detandfonline.com For instance, in a related compound, the interaction between the lone pair of an oxygen atom and the antibonding orbital of a B-N bond indicates a stabilizing charge transfer. dntb.gov.ua These delocalization effects are quantified by the second-order perturbation theory energy of stabilization (E(2)). uni-muenchen.de In a study of a salt of Pyridine-4-Boronic Acid, NBO analysis showed charge transfer from the platinum-containing anion to the pyridinium (B92312) boronic acid cations. dergipark.org.tr
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| Data not available in search results | Data not available in search results | Data not available in search results |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). ajchem-a.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. tandfonline.comscirp.org A smaller HOMO-LUMO gap suggests higher reactivity and is indicative of potential charge transfer interactions within the molecule. ajchem-a.comscirp.org For a salt of Pyridine-4-Boronic Acid, the calculated HOMO-LUMO energy gap was found to be 3.05 eV. dergipark.org.tr Another study on a related compound reported a HOMO-LUMO energy gap of 4.0319 eV. sciencegate.app DFT calculations have shown that for such compounds, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting region. researchgate.net
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data not available in search results |
| LUMO Energy | Data not available in search results |
| HOMO-LUMO Energy Gap | 3.05 dergipark.org.tr / 4.0319 sciencegate.app |
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The solid-state architecture of Pyridine-4-Boronic Acid and its derivatives is significantly influenced by a variety of non-covalent interactions. acs.org X-ray diffraction studies on co-crystals and salts of Pyridine-4-Boronic Acid have elucidated a complex network of these interactions, which are fundamental to its use as a building block in supramolecular chemistry. dergipark.org.trrsc.org
Hydrogen Bonding: Hydrogen bonds are the most prominent interactions governing the crystal packing. The boronic acid group, -B(OH)₂, is an excellent hydrogen bond donor, while the pyridine nitrogen atom is a capable acceptor. In protonated forms, such as in salts with chlorometallates, the pyridinium cation (PyN⁺–H) also acts as a hydrogen bond donor. rsc.orgacs.org This leads to the formation of robust, charge-assisted hydrogen-bonded networks. dergipark.org.trrsc.org Common hydrogen bonding motifs observed in the crystal structures of Pyridine-4-Boronic Acid derivatives include:
O–H···O: Interactions between the hydroxyl groups of adjacent boronic acid moieties, often leading to the formation of dimeric structures. dntb.gov.ua
O–H···N: Hydrogen bonds between the boronic acid's OH group and the nitrogen atom of a neighboring pyridine ring. nih.gov
N⁺–H···O/Cl: In cationic forms, the pyridinium proton forms strong hydrogen bonds with anions or other acceptor groups present in the crystal lattice. acs.orgrsc.orgdergipark.org.tr
These interactions can create extensive 1D, 2D, and 3D supramolecular assemblies. acs.orgdergipark.org.tr For instance, in a compound with a dithiooxalate anion, N-H···O, O-H···O, and C-H···O hydrogen bonds link the components into a three-dimensional network. dergipark.org.trbalikesir.edu.tr
π-π Stacking and Other Interactions: Alongside hydrogen bonding, π-π stacking interactions between the aromatic pyridine rings are crucial for stabilizing the crystal structures. acs.orgacs.org These interactions are often of the offset or parallel-displaced type. nih.govnih.govresearchgate.net Furthermore, less common but significant B···π interactions, where the boron atom interacts with the π-system of an adjacent pyridine ring, have also been identified in several crystal structures. rsc.orgnih.govresearchgate.net Van der Waals forces, particularly H···H contacts, also make a substantial contribution to the intermolecular interactions. nih.govnih.gov
The table below summarizes the key intermolecular interactions identified in Pyridine-4-Boronic Acid derivatives.
| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |
| Hydrogen Bond | -B(OH)₂, -N⁺H | Pyridine N, Anions (e.g., O, Cl⁻) | Primary driver of supramolecular assembly, forming robust 1D, 2D, and 3D networks. acs.orgdergipark.org.trrsc.org |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Stabilizes the crystal lattice by stacking aromatic rings. acs.orgresearchgate.net |
| B···π Stacking | Boron Atom | Pyridine Ring | Contributes to the formation of three-dimensional networks. nih.govresearchgate.net |
| van der Waals | Various (esp. H) | Various (esp. H) | Major contributor to overall intermolecular forces. nih.govnih.gov |
| C-H···O/Cl | C-H groups | Oxygen/Chlorine atoms | Provides additional cohesion and stabilization. acs.orgdergipark.org.tr |
Potential Energy Surface Scans for Rotational Barriers
Potential Energy Surface (PES) scans are computational tools used to investigate the conformational flexibility of a molecule by calculating the energy changes associated with the rotation around a specific bond. uni-muenchen.de For arylboronic acids, a key conformational parameter is the dihedral angle between the plane of the aromatic ring and the plane of the B(OH)₂ group. This rotation around the C-B bond is subject to an energy barrier that influences the molecule's preferred conformation in different environments.
In a theoretical study on 4-(methoxycarbonyl)-phenylboronic acid, a related compound, a PES scan was performed to map the energy as a function of the dihedral angles associated with the rotation of the boronic acid and methoxycarbonyl groups. niscair.res.in The scan revealed the existence of distinct conformers with varying stabilities and identified the rotational barriers between them. niscair.res.in
For Pyridine-4-Boronic Acid, a PES scan would typically involve systematically changing the C-C-B-O dihedral angle and calculating the single-point energy at each step. This process maps out the energy profile for the rotation of the boronic acid group. The results of such a scan allow for the identification of:
Minimum Energy Conformations: The most stable arrangements of the molecule. For many arylboronic acids, a slight twist of the boronic acid group relative to the ring is more stable than a perfectly planar conformation. researchgate.net
Transition States: The highest energy points on the rotational pathway, which represent the rotational energy barrier. uni-muenchen.de The magnitude of this barrier provides insight into the rigidity of the molecule. For example, a computational study on related systems calculated rotational energy barriers on the order of 13.8 kcal/mol (0.6 eV). acs.org
The conformational preferences determined by PES scans are crucial for understanding how Pyridine-4-Boronic Acid interacts with other molecules and assembles in the solid state.
| Parameter | Description | Significance |
| Scanned Coordinate | Dihedral angle (e.g., C-C-B-O) | Defines the rotational motion being investigated. |
| Energy Minima | Lowest points on the PES | Correspond to the most stable conformers of the molecule. niscair.res.in |
| Energy Maxima | Highest points on the PES | Represent the transition states for rotation, defining the rotational barrier. uni-muenchen.de |
| Rotational Barrier | Energy difference between a minimum and a transition state | Indicates the energy required to rotate the B(OH)₂ group, reflecting molecular flexibility. acs.org |
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov It partitions the crystal space into regions where the electron density of a given molecule dominates, and the resulting surface is used to map and analyze close intermolecular contacts.
Studies on Pyridine-4-Boronic Acid derivatives and other related boronic acids have extensively used this technique to provide a detailed breakdown of the non-covalent interactions. dergipark.org.trnih.govresearchgate.netacs.org The surface is often mapped with properties like dnorm, which highlights regions of close contact as distinctive red spots, indicating hydrogen bonds and other strong interactions. nih.govacs.org
Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the contribution of each type of interaction to the total surface area. researchgate.net For example, in the crystal structure of a salt of protonated Pyridine-4-Boronic Acid, Hirshfeld analysis revealed the relative contributions of different contacts. dergipark.org.tr Similarly, in 3-cyanophenylboronic acid, H···H contacts accounted for 25.8% of the surface, while N···H and O···H interactions (representing hydrogen bonds) contributed 23.6% and 20.4%, respectively. nih.gov
| Contact Type | Percentage Contribution (Example from related boronic acids) | Description |
| H···H | ~14.8% - 25.8% | Represents van der Waals interactions, a major contributor to crystal packing. dergipark.org.trnih.govnih.gov |
| O···H / H···O | ~20.4% - 32.2% | Quantifies O-H···O and C-H···O hydrogen bonds. Sharp peaks in the fingerprint plot indicate strong hydrogen bonds. dergipark.org.trnih.gov |
| N···H / H···N | ~23.6% | Quantifies N-H···X and C-H···N hydrogen bonds. nih.gov |
| C···H / H···C | ~20.3% | Represents interactions involving the aromatic ring. nih.gov |
This quantitative analysis provides a clear picture of the hierarchy and significance of the various intermolecular forces that stabilize the crystal structure. researchgate.net
Computational Modeling of Acidity and Reactivity
Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the acidity and reactivity of molecules like Pyridine-4-Boronic Acid. researchgate.netaip.org These calculations provide insights into its electronic structure and how it will behave in chemical reactions.
Acidity (pKa): The acidity of the boronic acid group and the basicity of the pyridine nitrogen are key properties. The pKa values can be computationally predicted. Theoretical calculations using various models have been performed for a range of boronic acids. researchgate.net For Pyridine-4-Boronic Acid, a predicted pKa value is around 7.59, while the pKaH for the protonated pyridine ring has been determined to be 3.82 at 25 °C. lookchem.comljmu.ac.uk These values are crucial for understanding its speciation at different pH levels.
Reactivity Analysis: DFT calculations are used to determine a variety of reactivity descriptors:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability. researchgate.net For a salt of Pyridine-4-Boronic Acid, the HOMO-LUMO gap was calculated to be 3.05 eV. dergipark.org.tr
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.netsciepub.com For pyridine derivatives, the nitrogen atom is typically identified as a primary nucleophilic site (an area of negative potential). researchgate.net
Reactivity Indices: Conceptual DFT provides quantitative measures of reactivity, such as electronic chemical potential (μ) and global electrophilicity (ω). researchgate.net These indices help in comparing the reactivity of different compounds within a series. For instance, in a study of various pyridine derivatives, compounds with higher electrophilicity indices were identified as being more reactive towards nucleophiles. researchgate.net
| Computational Parameter | Typical Calculated Value (from related compounds) | Significance |
| pKa (Boronic Acid) | ~7.6 - 9.0 | Determines the acidity of the B(OH)₂ group. researchgate.netlookchem.com |
| pKaH (Pyridine N) | ~3.82 | Determines the basicity of the pyridine nitrogen. ljmu.ac.uk |
| HOMO-LUMO Gap (ΔE) | ~3.05 eV | Indicates kinetic stability and chemical reactivity. dergipark.org.tr |
| Electronic Chemical Potential (μ) | ~3.0 - 4.1 eV | Measures the "escaping tendency" of electrons from a system. researchgate.net |
| Global Electrophilicity (ω) | ~1.8 - 3.6 eV | Quantifies the electrophilic nature of a molecule. researchgate.net |
These computational models provide a theoretical framework that complements experimental findings, offering a deeper understanding of the chemical properties of Pyridine-4-Boronic Acid. aip.org
Applications in Supramolecular Chemistry and Advanced Materials Research
Pyridine-4-Boronic Acid as a Building Block for Supramolecular Assemblies
Pyridine-4-boronic acid is a valuable building block for creating supramolecular assemblies due to its dual functionality. chemicalbook.com The boronic acid moiety, –B(OH)₂, can act as a hydrogen bond donor, similar to carboxylic acids, while the nitrogen atom in the pyridine (B92270) ring serves as a hydrogen bond acceptor or a coordination site for metal ions. rsc.org This versatility allows it to participate in various non-covalent interactions, including hydrogen bonding and coordination bonds, which are fundamental to the construction of larger, well-ordered structures. chemicalbook.com
The ability of boronic acids to form reversible covalent B–O bonds and coordinate covalent N–B bonds further enhances their utility as building blocks. chemicalbook.com Depending on the coordination environment, the boron atom can adopt either a trigonal-planar or a tetrahedral geometry, enabling it to function as a node in the formation of complex supramolecular aggregates. chemicalbook.com This adaptability has led to its use in crystal engineering to construct novel heterocyclic compounds and multidimensional networks. chemicalbook.com
Formation of Hydrogen-Bonded Networks
Hydrogen bonding is a primary driving force in the self-assembly processes involving pyridine-4-boronic acid. The –B(OH)₂ group is a potent hydrogen bond donor that readily interacts with various acceptor groups, leading to the formation of robust and predictable patterns. rsc.org
Boronic acids, including pyridine-4-boronic acid, are well-known for their capacity to form hydrogen-bonded homodimers and heterodimers. chemicalbook.com In the solid state, protonated pyridine-boronic acid dimers can exist, where two cations are held together by strong hydrogen bonds between their boronic acid groups, seemingly defying electrostatic repulsion. researchgate.net Computational studies have shown that in polar solvents, this stabilization is achieved as the repulsion and electrostatic terms are compensated by desolvation and exchange terms. researchgate.net
These dimeric structures, often referred to as synthons, are reliable recognition motifs in crystal engineering. The interaction typically involves a pair of O–H⋯O hydrogen bonds, creating a characteristic cyclic arrangement. The O···O distances in protonated pyridine-boronic acid dimers average around 2.77 Å. researchgate.net
The presence of the basic pyridyl nitrogen allows for protonation, which can be exploited to form strong, charge-assisted hydrogen bonds. When pyridine-4-boronic acid is co-crystallized with acidic compounds like polycarboxylic acids, proton transfer from the carboxylic acid to the pyridine nitrogen occurs. rsc.org This creates charged species that assemble via powerful hydrogen bonds. rsc.orgresearchgate.net
Key charge-assisted synthons observed in these systems include interactions between the protonated pyridinium (B92312) cation and the deprotonated carboxylate anion (PyN⁺–H⋯⁻OOCR), as well as between the boronic acid group and the carboxylate (–B(OH)₂⋯⁻OOCR). rsc.orgresearchgate.net These strong interactions are crucial in directing the assembly of the final supramolecular architecture.
Through the strategic use of hydrogen bonding and other intermolecular forces, pyridine-4-boronic acid has been successfully employed to construct networks of varying dimensionality. chemicalbook.com The combination of pyridine-4-boronic acid with polycarboxylic acids has led to the formation of complex 2D and 3D assemblies. rsc.org In these structures, charge-assisted hydrogen bonds, supplemented by conventional hydrogen bonds and π–π stacking interactions, extend the network in multiple dimensions. rsc.orgresearchgate.net
Similarly, combinations with perchloroplatinate(II) and -(IV) salts have yielded 1D, 2D, and 3D hydrogen-bonded networks containing synthons such as B(OH)₂⋯Cl₂Pt⁻ and B(OH)₂⋯(HO)₂B. chemicalbook.com The interaction of pyridine-4-boronic acid methyl ester with Nickel(II) dithiooxalate results in a 3-dimensional network stabilized by N-H⋯O, O-H⋯O, and C-H⋯O hydrogen bonds. dergipark.org.tr
Table 1: Examples of Molecular Networks Constructed with Pyridine-4-Boronic Acid
| Co-former(s) | Observed Synthons | Network Dimensionality |
|---|---|---|
| Pyromellitic acid | PyN⁺–H⋯⁻OOCR, –B(OH)₂⋯⁻OOCR | 2D, 3D rsc.orgresearchgate.net |
| Perchloroplatinate(II)/(IV) salts | B(OH)₂⋯Cl₂Pt⁻, B(OH)₂⋯(HO)₂B, N⁺-H⋯Cl₂Pt⁻ | 1D, 2D, 3D chemicalbook.com |
Coordination Chemistry with Pyridine-4-Boronic Acid
Beyond its role in hydrogen-bonded networks, the pyridyl nitrogen of pyridine-4-boronic acid makes it an effective ligand for coordination with various metal centers. This allows for the construction of metal-organic frameworks (MOFs), coordination polymers, and discrete metallacycles. chemicalbook.com
The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to coordinate with transition metal ions. This interaction has been utilized to direct the self-assembly of sophisticated molecular architectures.
Silver(I) and Gold(I): Pyridine-4-boronic acid and its derivatives have been shown to undergo coordination-driven self-assembly with Ag(I) and Au(I) centers to form structures like hexagonal metallacycles. chemicalbook.com
Nickel(II): A compound featuring a [Ni(S₂C₂O₂)₂]²⁻ anion and a protonated 4-pyridineboronic acid methyl ester cation has been synthesized and structurally characterized. In this complex, the Ni(II) ion is four-coordinated by sulfur atoms in a slightly distorted square-planar geometry, while the organic cations are integrated into the crystal lattice via hydrogen bonds, forming a three-dimensional structure. dergipark.org.tr
Platinum(II): Pyridine-4-boronic acid has been used in combination with platinum salts. For instance, it reacts with perchloroplatinate(II) to form extensive hydrogen-bonded networks rather than direct coordination complexes, showcasing the interplay between different types of intermolecular forces. chemicalbook.com
Table 2: Coordination Details of Pyridine-4-Boronic Acid Derivatives with Metal Centers
| Metal Ion | Complex/Compound Type | Key Structural Features |
|---|---|---|
| Ag(I), Au(I) | Metallacycles, Linear Complexes | Self-assembly driven by coordination to the pyridyl donor. chemicalbook.com |
| Ni(II) | Ionic complex with [Ni(S₂C₂O₂)₂]²⁻ | Ni(II) in a distorted square-planar geometry; structure stabilized by extensive H-bonding. dergipark.org.tr |
Formation of Metallacycles and Related Complexes
Pyridine-4-boronic acid serves as a versatile building block in supramolecular chemistry, particularly in the construction of metallacycles and coordination complexes. Its pyridyl nitrogen atom acts as a donor site for coordination with metal centers, while the boronic acid group can participate in hydrogen bonding or other non-covalent interactions, guiding the self-assembly process.
Research has demonstrated that Pyridine-4-boronic acid can engage in self-assembly with metal ions like silver(I) and gold(I) to form discrete and well-defined metallacyclic structures. For instance, hexagonal metallacycles and related linear complexes have been synthesized using pyridyl donors and Ag(I) or Au(I) centers chemicalbook.com.
A notable example involves the base-assisted synthesis of di- and tritopic gold(I) metallaligands. In these structures, the pyridinate form of Pyridine-4-boronic acid is directly bonded to gold(I) centers, which are also coordinated by diphosphane (B1201432) or triphosphane ligands. These metallaligands can then be used in further self-assembly reactions with palladium or platinum acceptor moieties to create [2+2] metallamacrocycles ub.edu.
In another study, a novel compound involving a methyl ester derivative of Pyridine-4-boronic acid and Nickel(II) dithiooxalate was synthesized. The resulting crystal structure consists of a [Ni(S₂C₂O₂)₂]²⁻ anion and a 4-pyridineboronic acid methyl ester cation, which are held together by hydrogen bonding interactions to form a three-dimensional network dergipark.org.tr.
Table 1: Examples of Metallacycles and Complexes with Pyridine-4-Boronic Acid Derivatives
| Metal Center | Ancillary Ligands | Resulting Structure | Reference |
| Gold(I) | Diphosphanes (dppip, dppe, dppp, dppb), Triphosphanes (triphos, triphosph) | Di- and tritopic gold(I) metallaligands | ub.edu |
| Nickel(II) | Dithiooxalate | [HNC₅H₄B(OH)(OCH₃)-4]₂[Ni(S₂C₂O₂)₂] complex | dergipark.org.tr |
| Silver(I) | Pyridine-type ligands | Hexagonal metallacycles | chemicalbook.com |
| Gold(I) | Pyridine-type ligands | Hexagonal metallacycles and linear complexes | chemicalbook.com |
Pyridine-4-Boronic Acid in Crystal Engineering
Pyridine-4-boronic acid is a valuable tecton (building block) in crystal engineering due to its ability to form robust and predictable non-covalent interactions, primarily hydrogen bonds. The boronic acid moiety is an excellent hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. This dual functionality allows for the construction of intricate supramolecular architectures.
The boronic acid group can form various hydrogen-bonding motifs, including self-complementary dimers and catemers, or interact with other functional groups. In the presence of a Lewis base like a pyridine, a variety of hydrogen-bonding patterns can emerge researchgate.net. The stability of protonated Pyridine-4-boronic acid dimers in the solid state, despite coulombic repulsion, has been explained by the compensating effects of desolvation and exchange terms in polar solvents nih.gov.
Studies have shown that Pyridine-4-boronic acid can be co-crystallized with other molecules to create extended networks. For example, when combined with polycarboxylic acids like trimesic acid and pyromellitic acid, it forms molecular complexes with 2D and 3D assemblies. The structural analysis of these complexes revealed charge-assisted hydrogen-bonding synthons such as –B(OH)₂⋯⁻OOCR and PyN⁺–H⋯⁻OOCR, which are further extended by π–π stacking interactions rsc.orgresearchgate.net.
Furthermore, the reaction of Pyridine-4-boronic acid with squaric acid leads to the formation of supramolecular zwitterions. This is achieved through proton transfer from the squaric acid to the pyridine nitrogen and the formation of strong, charge-assisted hydrogen bonds between the boronic acid hydroxyl groups and the squarate oxygen atoms. These zwitterionic structures can be further utilized to build more complex architectures, such as ternary co-crystals with 4,4′-bipyridine rsc.org.
Table 2: Hydrogen-Bonding Synthons Involving Pyridine-4-Boronic Acid in Crystal Engineering
| Interacting Species | Key Synthon(s) | Resulting Supramolecular Architecture | Reference |
| Polycarboxylic Acids | –B(OH)₂⋯⁻OOCR, PyN⁺–H⋯⁻OOCR | 2D and 3D assemblies | rsc.org |
| Squaric Acid | Boronic acid–squarate dianion synthon | Supramolecular zwitterions | rsc.org |
| 4,4′-bipyridine | O–H⋯N hydrogen bonds | Hydrogen-bonded macrocycles | researchgate.net |
Development of Functional Materials and Sensing Systems
Role in the Development of New Materials with Unique Properties
The predictable self-assembly behavior of Pyridine-4-boronic acid makes it a key component in the rational design of functional materials with unique properties. Its incorporation into larger structures can influence their physical and chemical characteristics, leading to applications in various fields.
One significant area is the development of metal-organic frameworks (MOFs). Pyridine-containing ligands are widely used in the synthesis of MOFs, and the functionalization of these ligands with boronic acid groups can introduce specific binding sites or catalytic activity. For instance, boronic acid-grafted Zr-MOFs have been constructed for the selective enrichment of compounds containing cis-diol groups nih.gov. The introduction of pyridine can also induce structural reconfiguration in MOFs, for example, transforming a 3D structure into an ultrathin 2D material, which can enhance properties like catalytic activity for the oxygen evolution reaction rsc.org.
The solid-state photoluminescence properties of materials containing Pyridine-4-boronic acid can be tuned through crystal engineering. In molecular complexes with polycarboxylic acids, variations in the π–π stacking interactions within the molecular aggregates lead to changes in their emission behavior rsc.org. This highlights the potential for creating materials with tailored optical properties for applications in sensors or optoelectronics.
Design of Visualized Saccharide Sensing Systems via Boronic Acid-Azopyridine Interactions
The reversible interaction between boronic acids and diols, which are common structural motifs in saccharides, forms the basis for a wide range of saccharide sensors nih.govacs.orgresearchgate.net. The integration of a boronic acid moiety with a chromophore, such as an azopyridine group, allows for the development of colorimetric sensors that provide a visual readout upon saccharide binding.
The design of these visualized sensing systems often relies on the intramolecular interaction between the boronic acid and the azo nitrogen atom. This interaction can lead to the formation of a B–N dative bond, which perturbs the electronic structure of the azo dye and causes a significant shift in its absorption spectrum, resulting in a distinct color nih.gov.
When a saccharide is introduced, it competes with the azo nitrogen for binding to the boronic acid. The formation of a more stable cyclic boronate ester with the saccharide's diol groups leads to the cleavage of the B–N dative bond. This restores the original electronic structure of the azo dye, causing a noticeable color change that signals the presence of the saccharide nih.gov.
A specific example of this concept was demonstrated in a system utilizing a boronic acid-azopyridine interaction. The initial solution color of the azo dye changed upon interaction with the boronic acid, and a further color change was observed upon the addition of a sugar, providing a clear visual indication of saccharide detection nih.gov. This principle has been extended to develop various colorimetric sensors for saccharides, with ongoing research focused on improving selectivity and sensitivity for specific sugars like glucose nih.govresearchgate.net.
Emerging Research Directions and Future Perspectives for Pyridine 4 Boronic Acid
Integration in Advanced Synthetic Methodologies
The adaptability of pyridine-4-boronic acid extends to modern synthetic techniques that emphasize efficiency, automation, and sustainability. These methodologies are poised to accelerate the discovery and development of new chemical entities.
Flow Chemistry Applications for Synthesis and Transformations
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. The synthesis of boronic acids, including pyridine-4-boronic acid derivatives, has been successfully adapted to flow chemistry protocols. nih.gov This approach allows for the rapid and efficient production of these important building blocks. For instance, a flow process involving bromine-lithium exchange reactions has been shown to effectively suppress side reactions, prioritizing the desired borylation and leading to high yields of phenylboronic acids. nih.gov
Furthermore, transformations involving pyridine-4-boronic acid, such as the Suzuki-Miyaura cross-coupling reaction, are well-suited for flow chemistry. A mixture of a halo-pyridine, a boronic acid like (4-formylphenyl)boronic acid, and a palladium catalyst can be processed in a continuous flow system to generate the coupled product efficiently. thieme-connect.de The use of microreactor technology in flow chemistry further enhances the sustainability of these syntheses. beilstein-journals.org Researchers have also developed flow-based methods for generating unstable intermediates like diazo compounds, which can then react with boronic acids in subsequent steps to form new carbon-carbon bonds, demonstrating the potential for complex multi-step syntheses in a continuous manner. beilstein-journals.org
Automated Library Generation and High-Throughput Synthesis
The demand for large and diverse collections of molecules for screening in drug discovery and materials science has driven the development of automated synthesis and high-throughput screening techniques. Pyridine-4-boronic acid and its derivatives are key components in the generation of these chemical libraries. rsc.org Automated platforms can perform numerous reactions in parallel, rapidly producing a wide array of compounds from a set of core building blocks.
A modular approach using a complete set of pyridine (B92270) boronic acid pinacol (B44631) esters, each decorated with side chains mimicking all 20 proteinogenic amino acids, has been developed. semanticscholar.org This allows for the systematic assembly of teraryl-based α-helix mimetics, which are important for inhibiting protein-protein interactions. semanticscholar.org By employing sequential palladium-catalyzed cross-coupling reactions, diverse libraries of these complex molecules can be synthesized efficiently. semanticscholar.org This strategy, combined with high-throughput synthesis, significantly accelerates the exploration of chemical space and the identification of new bioactive compounds.
Exploration of Novel Catalytic Systems and Metal-Free Transformations
While palladium-catalyzed reactions have been the cornerstone of pyridine-4-boronic acid chemistry, researchers are actively exploring new catalytic systems and metal-free alternatives to expand the synthetic toolbox and improve sustainability.
Novel palladium(II) complexes incorporating pyridine-based ligands have been shown to be highly efficient catalysts for Suzuki-Miyaura coupling reactions of aryl halides, even under environmentally friendly conditions such as in water with microwave irradiation. nih.gov The development of bulky trialkylphosphine ligands has also been instrumental in stabilizing palladium intermediates and enhancing catalytic activity in the coupling of heterocyclic boronic acids. dur.ac.uk
A significant area of advancement is the development of metal-free transformations. Light-induced, metal-free arylation reactions of pyridotriazoles with boronic acids have been reported, providing a mild and efficient method for forming C-C bonds. nih.govrsc.org These photochemical reactions proceed through the generation of reactive carbene species and exhibit a broad substrate scope and high functional group tolerance. nih.govrsc.org Additionally, a transition-metal-free borylation of haloarenes has been achieved using a pyridine-stabilized boryl radical, offering an operationally simple and scalable method for synthesizing arylboronic acids. organic-chemistry.org Another metal-free approach involves the activation of the pyridine ring with a Lewis acid to facilitate the regioselective addition of a phosphine (B1218219) oxide anion, leading to 4-phosphonated pyridines. acs.org
Advanced Applications in Complex Chemical Architectures
The inherent properties of pyridine-4-boronic acid make it an invaluable building block for the construction of complex and functionally rich molecules with potential applications in medicine and materials science.
Synthesis of Complex Heterocyclic Compounds with Biological Activities
Pyridine-4-boronic acid is widely used as a nitrogen-containing building block in Suzuki-Miyaura coupling reactions to construct heterocyclic compounds with significant biological activities. lookchem.comchemicalbook.com These reactions are fundamental in the synthesis of various pharmaceutical compounds, including potential inhibitors for targets like HIV-1 protease, PDK1, and protein kinase CK2. lookchem.com The ability to readily form carbon-carbon bonds allows for the assembly of intricate molecular scaffolds found in many drugs.
The synthesis of boronic acid and benzoxaborole derivatives has been explored for their potential as anticancer and antimicrobial agents. mdpi.com By incorporating the boronic acid moiety into different molecular frameworks, researchers can fine-tune the biological activity and selectivity of the resulting compounds. The synthesis of such compounds often involves multi-step sequences where the boronic acid is introduced at a key stage to build molecular complexity. dergipark.org.tracs.org
Building Blocks for Natural Product-Like Structures and Constrained Compounds
Natural products have long been a source of inspiration for the development of new drugs. Pyridine-4-boronic acid plays a crucial role in the synthesis of natural product-like structures due to its utility in cross-coupling reactions. dergipark.org.tr The modular nature of these reactions allows for a building block-based approach to synthesis, where complex molecules are assembled from smaller, pre-functionalized fragments.
A notable example is the use of bifunctional MIDA (N-methyliminodiacetic acid) boronate building blocks in iterative cross-coupling strategies. nih.gov This method enables the systematic and efficient synthesis of polyene motifs found in a large percentage of polyene natural products. nih.gov The MIDA group serves to reversibly protect the boronic acid, allowing for controlled, sequential coupling reactions. nih.gov This powerful strategy has been used in the total synthesis of several natural products. nih.gov Furthermore, pyridine-4-boronic acid is a key component in creating constrained compounds, such as teraryl-based α-helix mimetics, which are designed to mimic the secondary structures of proteins and disrupt protein-protein interactions. semanticscholar.org
Further Mechanistic Elucidation of Challenging Reactions
While Pyridine-4-Boronic Acid is a staple reagent, particularly in cross-coupling reactions, a complete mechanistic understanding of its behavior under various and challenging conditions is still an active area of research. Key areas of investigation include protodeboronation, the intricacies of transmetalation in coupling reactions, and the exploration of novel, non-traditional reaction pathways.
A significant challenge in reactions involving boronic acids is the competing protodeboronation pathway, which decomposes the reagent and reduces reaction efficiency. ljmu.ac.uk Detailed kinetic studies across a wide pH range have revealed that the stability of pyridyl boronic acids is highly pH-dependent. ljmu.ac.uk For instance, 4-pyridyl boronic acid exhibits specific pH zones of enhanced stability, which is crucial information for optimizing reaction conditions. ljmu.ac.uk The mechanism of protodeboronation can be either acid-catalyzed, proceeding via electrophilic substitution, or base-catalyzed, involving the hydrolysis of the corresponding boronate anion. ljmu.ac.uk
The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, presents its own mechanistic puzzles. The critical transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is thought to proceed via multiple competing pathways. researchgate.netnih.gov The dominant mechanism can shift depending on the reaction conditions. nih.gov Two primary pathways are often considered: the "boronate" pathway, involving the reaction of an activated tetracoordinate boronate species with the palladium complex, and the "oxo-palladium" pathway, where a palladium-hydroxo complex reacts directly with the neutral, tricoordinate boronic acid. nih.gov Elucidating the precise roles of base, solvent, and additives in favoring one pathway over the other is essential for controlling reaction outcomes, especially when dealing with complex substrates. researchgate.netnih.gov
Recent research has also ventured into novel reactivity for boronic acids beyond traditional coupling reactions.
Radical Reactions : Density Functional Theory (DFT) investigations and experimental work have shown that pyridine-boryl radicals can be generated in situ from reagents like 4-cyanopyridine (B195900) and bis(pinacolato)diboron (B136004). acs.org These radicals act as bifunctional reagents, enabling new metal-free transformations such as radical additions to α,β-unsaturated ketones. acs.org This opens up a new mechanistic paradigm for C-C bond formation using pyridine boronic acid precursors. acs.orgresearchgate.net
Hydroxide (B78521) Surrogates : In another innovative approach, boronic acids have been utilized as effective surrogates for hydroxide ions. rsc.org Upon activation with fluoride, the resulting complex can participate in reactions such as the aryne-induced ring-opening of cyclic sulfides. rsc.org This novel activation mode expands the synthetic utility of boronic acids to function as sources of nucleophilic hydroxide under mild conditions. rsc.org
Photoredox Catalysis : The behavior of boronic acids in visible-light photoredox reactions is another emerging frontier. aip.org Mechanistic studies in this area aim to understand the electron transfer processes and the nature of the excited-state species involved, which can lead to the development of new, light-driven synthetic methods. aip.org
Kinetic and mechanistic studies on the complexation of 4-pyridylboronic acid derivatives have shown a direct correlation between the acidity of the boronic acid and its reaction rate. researchgate.net For example, N-methylated derivatives, which exhibit stronger acidity, react significantly faster than their non-methylated counterparts. researchgate.net
| Derivative | pKaB | Relative Reactivity Insight |
| 4-Pyridylboronic acid (4-PyB(OH)₂) | 4.00 | Baseline reactivity. researchgate.net |
| (N-methyl)-4-pyridinium boronic acid [(N-Me)-4-Py⁺B(OH)₂] | 3.96 | Reacts much faster with hinokitiol (B123401) than its conjugate boronate ion and is more reactive than other phenyl and pyridyl boronic acids with higher pKaB values. researchgate.net |
This interactive table summarizes the acidity and relative reactivity of Pyridine-4-Boronic Acid and its N-methylated derivative based on kinetic studies.
Computational Design and Prediction of New Pyridine-4-Boronic Acid Derivatives and Their Reactivity Profiles
The rational design of new Pyridine-4-Boronic Acid derivatives with specific electronic, steric, and functional properties is increasingly driven by computational chemistry. researchgate.netunamur.beoaepublish.com In silico methods allow researchers to predict molecular characteristics and reactivity, thereby accelerating the discovery of novel compounds for applications in catalysis, materials science, and medicinal chemistry. mdpi.comauctoresonline.org
Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and geometry of boronic acid derivatives. Computational studies can predict how substituents on the pyridine ring influence the molecule's properties. For example:
Electronic Effects : An electron-donating group, such as an ethyl group, can slightly deactivate the pyridine ring towards electrophilic substitution via inductive effects. smolecule.com Conversely, electron-withdrawing groups can enhance reactivity.
Steric Effects : The placement of bulky substituents near the boronic acid group can sterically hinder reactions, potentially reducing reactivity compared to less substituted analogs. smolecule.com
Regioselectivity : DFT calculations based on frontier molecular orbital interactions can predict trends in regioselectivity for reactions on the pyridine ring.
Computational methods are crucial for elucidating complex reaction mechanisms. For the novel radical addition reactions involving pyridine-boryl radicals, DFT calculations were instrumental in mapping out the proposed radical addition/C-C coupling mechanism. acs.org Similarly, for the aryne-induced ring-opening reaction, detailed computational studies provided deep insights into the unprecedented mechanistic pathway and helped explain the observed reactivity differences between various boronic acid complexes. rsc.org
In the realm of medicinal chemistry, computational design is a cornerstone of modern drug discovery. mdpi.comauctoresonline.org Researchers use a variety of techniques to design and screen virtual libraries of Pyridine-4-Boronic Acid derivatives for potential therapeutic applications.
Molecular Docking : This technique predicts the preferred binding orientation of a molecule to a biological target, such as an enzyme or receptor. mdpi.comnih.gov For example, β-amido boronic acids were computationally designed and evaluated as potential inhibitors of the SARS-CoV-2 main protease (Mpro) through covalent docking studies. mdpi.com
Molecular Dynamics (MD) Simulations : MD simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the interaction. mdpi.com
ADME Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed compounds. auctoresonline.org This helps to identify candidates with favorable pharmacokinetic profiles early in the design process, reducing late-stage failures. auctoresonline.org
A study on pyridine-4-carbohydrazide derivatives showcases this approach, where computational tools predicted properties like human intestinal absorption (HIA) and potential interactions with metabolic enzymes, guiding the selection of the most promising candidates for synthesis. auctoresonline.org
| Computational Method | Application in Pyridine-4-Boronic Acid Research | Research Finding Example |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms; Predicting electronic properties and reactivity. | Confirmed a radical relay mechanism in pyridine-boryl radical-catalyzed cycloadditions. acs.orgresearchgate.net Predicted regioselectivity trends based on frontier molecular orbital interactions. |
| Molecular Docking | Designing enzyme inhibitors; Predicting binding affinity and mode. | Identified potential β-amido boronic acid inhibitors of SARS-CoV-2 Mpro by simulating covalent bond formation in the active site. mdpi.com |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes. | Used in conjunction with docking to refine the binding poses and energies of potential Mpro inhibitors. mdpi.com |
| ADME Prediction | Evaluating drug-likeness and pharmacokinetic profiles of new derivatives. | Predicted that designed pyridine-4-carbohydrazide derivatives would have good intestinal absorption (>83%). auctoresonline.org |
| Deep Learning Models | Predicting optimal reaction conditions and reactivity. | Used to compare the reactivity of boronic acids versus boronic esters in Suzuki-Miyaura reactions. researchgate.net |
This interactive table outlines key computational methods and their specific applications in the research and design of Pyridine-4-Boronic Acid derivatives.
The synergy between these computational predictions and experimental validation is poised to accelerate the development of the next generation of catalysts, functional materials, and therapeutic agents based on the versatile Pyridine-4-Boronic Acid scaffold. researchgate.netoaepublish.com
Q & A
How can researchers optimize the synthesis of Pyridine-4-Boronic Acid to ensure high purity and yield?
Pyridine-4-Boronic Acid is typically synthesized via palladium-catalyzed borylation of halogenated pyridine precursors. A common method involves reacting 4-bromopyridine with bis(pinacolato)diboron under inert conditions (e.g., nitrogen atmosphere) using PdCl₂(dppf) as a catalyst and KOAc as a base in THF at 80–90°C . Post-synthesis purification steps include recrystallization from ethanol/water mixtures or column chromatography. For characterization, use elemental analysis (C, H, N), NMR (¹¹B and ¹H), and single-crystal X-ray diffraction to confirm structure and purity .
What experimental precautions are critical for maintaining Pyridine-4-Boronic Acid’s stability during storage and reactions?
The compound is moisture-sensitive and prone to protodeboronation under acidic or oxidative conditions. Store at 0–6°C in airtight, light-resistant containers under nitrogen. Avoid exposure to strong oxidizers (e.g., peroxides), which may generate hazardous decomposition products like CO, CO₂, or boron oxides . Pre-dry solvents (e.g., THF, DMF) over molecular sieves and use degassed solutions for cross-coupling reactions to minimize side reactions .
How can discrepancies in reported stability data for Pyridine-4-Boronic Acid be resolved in experimental design?
Conflicting stability data often arise from variations in pH, temperature, or solvent systems. To address this:
- Perform controlled stability studies using HPLC or ¹H NMR to monitor degradation under specific conditions (e.g., aqueous vs. anhydrous, acidic vs. basic).
- Compare kinetic stability across solvents (e.g., DMSO vs. THF) and temperatures.
- Reference peer-reviewed protocols for reproducible conditions, such as those in crystallography studies .
What advanced techniques are used to analyze hydrogen-bonding interactions in Pyridine-4-Boronic Acid derivatives?
Single-crystal X-ray diffraction is the gold standard for elucidating supramolecular architectures. For example, Pyridine-4-Boronic Acid forms 3D hydrogen-bonded networks with metal dithiooxalate anions, as shown in [Ni(S₂C₂O₂)₂]²⁻ complexes . Computational tools like Mercury and OLEX2 aid in visualizing intermolecular interactions. Pair these with FTIR spectroscopy to confirm B–O and N–H bonding motifs.
How can Pyridine-4-Boronic Acid be utilized in Suzuki-Miyaura cross-coupling reactions for complex molecule synthesis?
The boronic acid group enables coupling with aryl halides under Pd catalysis. Key considerations:
- Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) with K₂CO₃ or CsF as a base in a 3:1 DME/H₂O solvent mixture .
- Substrate Scope : Electron-deficient aryl halides (e.g., 4-bromoacetophenone) react efficiently, while sterically hindered substrates may require microwave-assisted heating .
- Workflow : Monitor reaction progress via TLC (Rf shift) and purify products using silica gel chromatography.
What methodological strategies improve the biological applicability of Pyridine-4-Boronic Acid in drug delivery systems?
Incorporate the compound into boronic acid-functionalized polymers or nanoparticles for pH-responsive drug release. For example:
- Synthesize block copolymers via RAFT polymerization using Pyridine-4-Boronic Acid as a monomer for glucose-sensitive insulin delivery .
- Use MIDA boronates to stabilize the boronic acid group during in vivo studies, enabling slow release in target tissues . Validate biocompatibility via cytotoxicity assays (e.g., MTT) on cell lines.
How can researchers address missing ecotoxicity and long-term stability data for Pyridine-4-Boronic Acid?
While existing SDS lack ecotoxicity profiles , perform OECD 201/202 algal/daphnia assays to assess acute aquatic toxicity. For degradation studies:
- Conduct accelerated stability testing (40°C/75% RH) over 6 months, analyzing samples via LC-MS to identify breakdown products.
- Use QSAR models to predict bioaccumulation potential and environmental persistence.
What are the best practices for reproducing crystallographic data of Pyridine-4-Boronic Acid complexes?
Follow protocols from published crystal structures (e.g., [HNC₅H₄B(OH)(OCH₃)-4]₂[Ni(S₂C₂O₂)₂] ):
- Diffraction : Collect data at 100 K using MoKα radiation (λ = 0.71073 Å) and correct for absorption effects.
- Refinement : Use SHELXL for structure solution and OLEX2 for visualization.
- Validation : Check CIF files with checkCIF/PLATON to resolve ADDSYM alerts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
